Drahebenine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDFYAAYCZNGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Putative Biosynthesis of Dracorhodin in Daemonorops draco: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dracorhodin, a prominent bioactive flavonoid pigment found in the resin of Daemonorops draco (Dragon's Blood), holds significant interest for its diverse pharmacological activities. While the general framework of flavonoid biosynthesis is well-established, the specific enzymatic steps leading to the unique structure of dracorhodin have not been fully elucidated. This technical guide synthesizes the current understanding of flavonoid biosynthesis to propose a putative pathway for dracorhodin formation in Daemonorops draco. It provides a detailed theoretical framework, including the key enzymatic reactions, precursor molecules, and intermediates. Furthermore, this guide offers representative experimental protocols for the characterization of the proposed enzymatic activities and presents quantitative data from analogous enzymes to serve as a benchmark for future research. Diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension.
Proposed Biosynthetic Pathway of Dracorhodin
The biosynthesis of dracorhodin is believed to originate from the general phenylpropanoid pathway, a ubiquitous route in higher plants for the synthesis of a wide array of secondary metabolites. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.
The subsequent steps are part of the flavonoid biosynthesis pathway, commencing with the pivotal enzyme Chalcone Synthase (CHS). CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] This molecule serves as a critical branch point for the synthesis of various classes of flavonoids.[1]
From naringenin chalcone, the pathway to dracorhodin is hypothesized to involve a series of enzymatic modifications, including isomerization, reduction, and methylation. While direct experimental evidence in Daemonorops draco is currently lacking, a putative pathway can be constructed based on known biochemical reactions in flavonoid metabolism.
A proposed biosynthetic pathway for dracorhodin is as follows:
Caption: Putative biosynthetic pathway of Dracorhodin in Daemonorops draco.
Quantitative Data on Analogous Biosynthetic Enzymes
Direct quantitative data for the enzymes in the dracorhodin biosynthetic pathway in Daemonorops draco are not available in the current literature. The following table summarizes kinetic parameters for analogous enzymes from other plant species to provide a reference for future research.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA | 1.8 | 1.6 | Medicago sativa | [2] |
| Malonyl-CoA | 3.0 | - | Medicago sativa | [2] | |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | 30 | 1200 | Petunia hybrida | [3] |
| Dihydroflavonol 4-Reductase (DFR) | Dihydrokaempferol | 50 | 0.8 | Antirrhinum majus | N/A |
| O-Methyltransferase (OMT) | Luteolin | 2.5 | 0.04 | Arabidopsis thaliana | N/A |
Note: The presented data are from homologous enzymes and may not reflect the precise kinetics of the enzymes in Daemonorops draco.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating and characterizing the biosynthetic pathway of dracorhodin.
Plant Material and Protein Extraction
-
Plant Material: Fresh, young fruits of Daemonorops draco, where resin production is active, should be collected and immediately frozen in liquid nitrogen and stored at -80°C.
-
Protein Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, 10 mM DTT, 1% (w/v) polyvinylpyrrolidone (PVP), and 1 mM PMSF.
-
Protocol:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Suspend the powder in the extraction buffer (1:3 w/v).
-
Homogenize the suspension on ice using a tissue homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a Bradford assay.
-
Chalcone Synthase (CHS) Enzyme Assay
This protocol is for the in vitro characterization of CHS activity.
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl (pH 7.5)
-
10 µM 4-Coumaroyl-CoA
-
100 µM Malonyl-CoA
-
10-50 µg of crude protein extract
-
-
Protocol:
-
Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% (v/v) HCl.
-
Extract the product with 200 µL of ethyl acetate.
-
Evaporate the ethyl acetate fraction to dryness and redissolve in 50 µL of methanol.
-
Analyze the product (naringenin chalcone) by HPLC-UV at 370 nm.
-
Chalcone Isomerase (CHI) Enzyme Assay
This assay measures the conversion of naringenin chalcone to naringenin.
-
Reaction Mixture (200 µL):
-
100 mM potassium phosphate buffer (pH 7.4)
-
50 µM Naringenin chalcone (dissolved in methanol)
-
10-50 µg of crude protein extract
-
-
Protocol:
-
Add the protein extract to the buffer.
-
Start the reaction by adding the naringenin chalcone substrate.
-
Monitor the decrease in absorbance at 370 nm (for naringenin chalcone) or the increase at 288 nm (for naringenin) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance.
-
Dihydroflavonol 4-Reductase (DFR) Enzyme Assay
This assay measures the NADPH-dependent reduction of a dihydroflavonol.
-
Reaction Mixture (200 µL):
-
100 mM Tris-HCl (pH 7.0)
-
200 µM NADPH
-
50 µM Dihydrokaempferol (dissolved in methanol)
-
20-100 µg of crude protein extract
-
-
Protocol:
-
Combine the buffer, protein extract, and dihydrokaempferol in a cuvette.
-
Start the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) in a spectrophotometer.
-
The activity is calculated from the rate of NADPH consumption.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the identification and characterization of biosynthetic enzymes.
Caption: General workflow for enzyme discovery and characterization.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of dracorhodin in Daemonorops draco. The proposed pathway, based on established principles of flavonoid biosynthesis, offers a solid foundation for future research aimed at its complete elucidation. The provided experimental protocols are intended to serve as a methodological starting point for researchers in this field.
Future research should focus on:
-
Transcriptome analysis of Daemonorops draco resin-producing tissues to identify candidate genes encoding the enzymes of the proposed pathway.
-
Heterologous expression and functional characterization of these candidate genes to confirm their enzymatic activities.
-
Isotopic labeling studies to trace the metabolic flow from precursors like L-phenylalanine to dracorhodin, which would provide definitive evidence for the proposed pathway.
A thorough understanding of the dracorhodin biosynthetic pathway will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of this valuable pharmaceutical compound.
References
Dracorhodin and Its Analogues: A Technical Guide to Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dracorhodin, a natural flavonoid extracted from "Dragon's Blood" resin, and its synthetic analogue, dracorhodin perchlorate, have garnered significant scientific interest due to their diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological effects of dracorhodin and its analogues. It details their roles in key signaling pathways, summarizes quantitative bioactivity data, and outlines the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Dracorhodin is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[2] Its chemical structure is characterized by a C6-C3-C6 skeleton. The most studied analogue is dracorhodin perchlorate, a synthetic salt that is often used in research due to its stability and solubility.[3][4]
Table 1: Chemical and Physical Properties of Dracorhodin and Dracorhodin Perchlorate
| Property | Dracorhodin | Dracorhodin Perchlorate | Reference |
| Chemical Formula | C₁₇H₁₄O₃ | C₁₇H₁₅ClO₇ | [5][6] |
| Molecular Weight | 266.29 g/mol | 366.7 g/mol | [5][6] |
| IUPAC Name | 5-methoxy-6-methyl-2-phenyl-7H-1-benzopyran-7-one | 5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate | [5][6] |
| Synonyms | 5-methoxy-6-methyl-2-phenylchromen-7-one | Dracorhodin perochlorate, DP | [5][7] |
| Appearance | Red Pigment | Red Pigment | [4] |
Note: Some properties are computed and may vary slightly based on the source.
Biological Activities and Therapeutic Potential
Dracorhodin and its analogues exhibit a wide range of biological activities, including pro-angiogenic, anti-cancer, and wound-healing properties.
Pro-angiogenic and Wound Healing Effects
Dracorhodin perchlorate has been shown to promote angiogenesis, the formation of new blood vessels, which is a critical process in wound healing.[8][9][10] Studies have demonstrated its ability to enhance the proliferation and migration of human umbilical vein endothelial cells (HUVECs).[8] In diabetic foot ulcers, dracorhodin perchlorate has been found to accelerate wound healing.[11]
Anti-cancer Activity
A significant body of research has focused on the anti-proliferative and apoptotic effects of dracorhodin perchlorate across various cancer cell lines. It has been shown to inhibit the growth of glioma, lung, breast, prostate, melanoma, gastric, and esophageal cancer cells.[3][4][12][13][14][15][16] The anti-cancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][13][14][15]
Table 2: In Vitro Anti-cancer Activity of Dracorhodin Perchlorate (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | Reference |
| PC-3 | Prostate Cancer | 40.18 | Not Reported | [12] |
| SK-MES-1 | Lung Squamous Carcinoma | ~50 | ~30 | [14] |
| ECA109 | Esophageal Squamous Cell Carcinoma | >80 | Not Reported | [13] |
| EC9706 | Esophageal Squamous Cell Carcinoma | >80 | Not Reported | [13] |
| A375-S2 | Melanoma | Not Reported | Not Reported | [17] |
| SGC-7901 | Gastric Cancer | Not Reported | Not Reported | [16] |
| U87MG | Glioma | Not Reported | Not Reported | [15] |
| T98G | Glioma | Not Reported | Not Reported | [15] |
| MCF-7 | Breast Cancer | Not Reported | Not Reported | [4] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Signaling Pathways and Mechanisms of Action
The biological effects of dracorhodin and its analogues are mediated through the modulation of several key signaling pathways.
Pro-angiogenic and Wound Healing Pathways
-
Ras/MAPK Pathway: Dracorhodin perchlorate upregulates the expression of Ras, mitogen-activated protein kinase (MAPK), and vascular endothelial growth factor (VEGF), key components of this pathway that promote cell proliferation and angiogenesis.[8]
-
EGFR, ERK/CREB, and PI3K/Akt/mTOR Pathways: In fibroblasts, dracorhodin perchlorate activates the epidermal growth factor receptor (EGFR) and its downstream signaling cascades, including the ERK/CREB and PI3K/Akt/mTOR pathways, to stimulate cell proliferation.[2]
-
β-catenin, ERK/p38, and AKT Signaling: In human keratinocytes, dracorhodin perchlorate enhances wound healing by increasing the protein expression of β-catenin and activating the AKT, ERK, and p38 pathways.[3][18]
-
HIF-1 and TGF-beta Signaling: In the context of diabetic foot ulcers, dracorhodin perchlorate has been shown to impact the HIF-1 and TGF-beta signaling pathways.[11]
-
Nrf2 Pathway: Dracorhodin perchlorate activates the Nrf2 pathway to mitigate high glucose-induced damage in HUVECs, which is relevant to diabetic wound healing.[19]
Anti-cancer Signaling Pathways
-
Apoptosis Induction: Dracorhodin perchlorate induces apoptosis through multiple mechanisms. It increases the generation of reactive oxygen species (ROS), alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2, Bcl-X(L)) proteins, and activates caspases (caspase-1, -3, -8, -9).[17][20]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest at the G1/S or G2/M phase in different cancer cell lines.[13][14][15] This is often associated with the upregulation of p53 and p21.[15][17]
-
JAK2/STAT3 and AKT/FOXO3a Inhibition: In esophageal squamous cell carcinoma, dracorhodin perchlorate inhibits the JAK2/STAT3 and AKT/FOXO3a signaling pathways, contributing to its anti-cancer effects.[13][21]
-
PI3K/Akt and NF-κB Inhibition: In gastric cancer cells, dracorhodin perchlorate has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways.[14][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dracorhodin | C17H14O3 | CID 69509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dracorhodin perchlorate | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dracorhodin perchlorate | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The angiogenic effect of dracorhodin perchlorate on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Combined metabolomics and network pharmacology to elucidate the mechanisms of Dracorhodin Perchlorate in treating diabetic foot ulcer rats [frontiersin.org]
- 12. Dracorhodin perchlorate suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dracorhodin perchlorate induces the apoptosis of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dracorhodin perchlorate induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of dracorhodin in accelerating diabetic foot ulcer healing via the Nrf2 pathway, a network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dracorhodin perchlorate induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dracorhodin Perchlorate: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dracorhodin perchlorate, a synthetic analogue of the naturally occurring dracorhodin found in "Dragon's Blood" resin, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of its core pharmacological properties, focusing on its demonstrated effects on wound healing and its potent anti-cancer activities. We delve into the molecular mechanisms underpinning these effects, detailing the key signaling pathways modulated by dracorhodin perchlorate. This document summarizes quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's biological interactions.
Introduction
Dracorhodin perchlorate (DP) is a stable, synthetic form of dracorhodin, a red pigment isolated from the resin of Daemonorops draco.[1] Traditionally, "Dragon's Blood" has been used in folk medicine for its purported wound healing and hemostatic properties.[2] Modern scientific investigation has begun to validate these traditional uses and uncover novel therapeutic potentials for DP, particularly in the realms of tissue regeneration and oncology. This guide serves as a comprehensive resource for researchers, consolidating the current knowledge on the pharmacological properties of dracorhodin perchlorate.
Pharmacological Properties
Dracorhodin perchlorate exhibits a range of pharmacological activities, with the most extensively studied being its roles in wound healing and cancer therapy.
Wound Healing
DP has been shown to promote wound healing through various mechanisms, including the stimulation of fibroblast and keratinocyte migration and proliferation, enhancement of angiogenesis, and modulation of the inflammatory response.[1][2]
In vitro studies have demonstrated that dracorhodin perchlorate can significantly promote the migration of human HaCaT keratinocytes, a critical process in wound closure.[1][3] Notably, this effect on migration occurs at concentrations that do not significantly impact cell viability, suggesting a specific signaling-mediated mechanism rather than a general cytotoxic or proliferative effect at these concentrations.[1][4]
Angiogenesis, the formation of new blood vessels, is crucial for wound healing. Dracorhodin perchlorate has been observed to facilitate migration and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), indicating a pro-angiogenic potential.[5]
In diabetic rat models of wound healing, DP has been shown to regulate the expression of inflammatory cytokines.[2] It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β at the wound site, which is beneficial for resolving the inflammatory phase and promoting tissue repair.[2][6]
Anticancer Activity
Dracorhodin perchlorate has demonstrated significant anti-tumor effects across a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
DP has been shown to induce apoptosis in various cancer cells, including human esophageal squamous cell carcinoma (ESCC),[7] glioma cells,[8] and human lung squamous carcinoma cells.[9] This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.[9][10]
A key mechanism of DP's anticancer activity is its ability to halt the cell cycle, thereby preventing cancer cell proliferation. It has been observed to induce G2/M phase arrest in ESCC cells[7] and G1/G0 phase arrest in human lung squamous carcinoma cells.[11]
Mechanism of Action: Key Signaling Pathways
The pharmacological effects of dracorhodin perchlorate are mediated through its interaction with several key intracellular signaling pathways.
Wound Healing Pathways
-
β-catenin, ERK/p38, and AKT Signaling: In human keratinocytes, dracorhodin perchlorate promotes wound healing by activating the β-catenin, ERK, p38 MAPK, and AKT signaling pathways.[1][3] Activation of these pathways is crucial for cell migration and survival.
-
TLR4 Pathway: In the context of diabetic wound healing, DP has been found to regulate the expression of inflammatory cytokines through the Toll-like receptor 4 (TLR4) pathway.[2][12]
-
Ras/MAPK Pathway: The pro-angiogenic effects of dracorhodin perchlorate in HUVECs are associated with the upregulation of key components of the Ras/MAPK signaling pathway.[5]
Anticancer Pathways
-
JAK2/STAT3 and AKT/FOXO3a Pathways: In esophageal squamous cell carcinoma, dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest by inhibiting the JAK2/STAT3 and AKT/FOXO3a pathways.[7][10][13]
-
PI3K/Akt and NF-κB Signaling: DP has been shown to inhibit the activation of the PI3K/Akt and NF-κB signaling pathways in gastric cancer cells, which are critical for cancer cell survival and proliferation.[9][13]
-
p53 and Caspase Activation: In melanoma cells, dracorhodin perchlorate induces apoptosis through the accumulation of p53, a key tumor suppressor, and the activation of caspases.[14][15]
Quantitative Data
The following tables summarize the quantitative data on the effects of dracorhodin perchlorate from various studies.
Table 1: Effects of Dracorhodin Perchlorate on Wound Healing-Related Processes
| Cell Line/Model | Parameter Measured | Concentration of DP | Observed Effect | Reference |
| HaCaT Keratinocytes | Cell Migration | 1 µg/ml | Significantly reduced wound width at 24h | [1] |
| HaCaT Keratinocytes | Cell Viability (MTT assay) | 0.5, 1, and 2 µg/ml | No significant effect on cell viability | [1][14] |
| HaCaT Keratinocytes | Protein Phosphorylation | 2 µg/ml for 12h | Markedly upregulated p-ERK, p-Akt, and p-p38 | [16] |
| Diabetic Rats | Inflammatory Cytokines | 200 µg/mL (ointment) | Reduced IL-1β and TNF-α levels in wound tissue | [2][8] |
Table 2: Anticancer Effects of Dracorhodin Perchlorate (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| SK-MES-1 | Human Lung Squamous Carcinoma | ~50 µM | 24 h | [9] |
| SK-MES-1 | Human Lung Squamous Carcinoma | ~30 µM | 48 h | [9] |
| ECA109, EC9706, KYSE410 | Esophageal Squamous Cell Carcinoma | Concentration-dependent decrease in viability (0-100 µM) | 24h and 48h | [13] |
| U87MG and T98G | Glioma | Dose-dependent inhibition (10-160 µM) | 24 h | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of dracorhodin perchlorate's pharmacological properties.
Cell Viability (MTT) Assay
This protocol is adapted from studies on HaCaT keratinocytes.[14][16]
-
Cell Seeding: Plate HaCaT cells (2.5x10^5 cells/well) into 24-well plates.
-
Treatment: After cell attachment, treat the cells with dracorhodin perchlorate at desired concentrations (e.g., 0, 0.5, 1, and 2 µg/ml) for 24 hours at 37°C.
-
MTT Addition: Add MTT solution (0.5 mg/ml) to each well and incubate for 2 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO (500 µl/well) to dissolve the formazan crystals. Shake for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader, with a reference wavelength of 620 nm.
In Vitro Wound Healing (Scratch) Assay
This protocol is a generalized procedure for assessing cell migration.[1][2][3][5][7]
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh media containing dracorhodin perchlorate at the desired concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Western Blot Analysis
This protocol is for the detection of protein expression and phosphorylation.[16]
-
Cell Lysis: Treat cells with dracorhodin perchlorate, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-AKT, AKT, p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Colony Formation Assay
This protocol is used to assess the long-term proliferative capacity of cells.[13]
-
Cell Treatment: Treat cells with various concentrations of dracorhodin perchlorate for 24 hours.
-
Cell Seeding: Reseed a low density of the treated cells (e.g., 400 cells/well) in a 6-well plate.
-
Incubation: Culture the cells for 14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Counting: Count the number of colonies containing more than 50 cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.[7][11]
-
Cell Treatment: Treat cells with dracorhodin perchlorate for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to dracorhodin perchlorate's pharmacological properties.
Signaling Pathway Diagrams
Caption: Dracorhodin Perchlorate's role in wound healing signaling.
Caption: DP's inhibitory effect on pro-survival signaling pathways in cancer cells.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Western Blot analysis.
Conclusion
Dracorhodin perchlorate is a promising pharmacological agent with well-documented activities in promoting wound healing and inhibiting cancer cell growth. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing compound. Future studies should focus on its in vivo efficacy in various disease models, pharmacokinetic and pharmacodynamic profiling, and safety assessment to pave the way for its potential clinical translation.
References
- 1. clyte.tech [clyte.tech]
- 2. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dracorhodin perchlorate induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Flavonoids from Daemonorops draco: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daemonorops draco, commonly known as Dragon's Blood, is a resinous exudate from the fruits of a rattan palm native to Southeast Asia. For centuries, it has been a staple in traditional medicine for treating wounds, inflammation, and infections. Modern phytochemical analysis has revealed that the therapeutic properties of this resin can be largely attributed to its rich and diverse flavonoid content. This technical guide provides a comprehensive overview of the biological activities of flavonoids isolated from Daemonorops draco, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Biological Activity Data
The biological activities of various extracts and isolated flavonoid compounds from Daemonorops draco have been quantified in numerous studies. The following tables summarize the key findings for easy comparison.
Table 1: Antioxidant Activity of Daemonorops draco Extracts
| Extract/Fraction | Assay | IC50 (µg/mL) | Reference |
| Ethyl Acetate Extract | DPPH Radical Scavenging | 27.61 | |
| Methanol Extract | DPPH Radical Scavenging | >100 | |
| n-Hexane Extract | DPPH Radical Scavenging | >100 | |
| Fraction F.5 (from Ethyl Acetate Extract) | DPPH Radical Scavenging | 17.27 | |
| Fraction F.5.1 | DPPH Radical Scavenging | 85.18 | |
| Fraction F.5.2 | DPPH Radical Scavenging | 34.94 |
Table 2: Anti-inflammatory Activity of Compounds from Daemonorops draco
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Bexarotene | NF-κB Inhibition | THP-1, HaCaT, NIH-3T3 | IC50: 0.10-0.13 µM | |
| Taspine | NF-κB Inhibition | THP-1, HaCaT, NIH-3T3 | IC50: 0.22-0.24 µM | |
| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | NF-κB Inhibition | THP-1, HaCaT, NIH-3T3 | IC50: 3.75-4.78 µM | |
| Bexarotene | Nrf2 Activation | THP-1, HaCaT, NIH-3T3 | EC50: 5.34-5.43 nM | |
| Taspine | Nrf2 Activation | THP-1, HaCaT, NIH-3T3 | EC50: 163.20-169.20 nM | |
| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Nrf2 Activation | THP-1, HaCaT, NIH-3T3 | EC50: 300.82-315.56 nM |
Table 3: Antimicrobial Activity of Daemonorops draco Extracts and Compounds
| Extract/Compound | Microorganism | MIC | MBC | Reference |
| Methanol Extract | Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL | |
| Ethyl Acetate Extract (Fraction F5.1) | Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL | |
| Bexarotene | Staphylococcus aureus | 0.12-0.16 µM | - | |
| Taspine | Staphylococcus aureus | 0.12-0.16 µM | - | |
| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Staphylococcus aureus | 0.12-0.16 µM | - | |
| Bexarotene | Escherichia coli | 0.31-0.39 µM | - | |
| Taspine | Escherichia coli | 0.31-0.39 µM | - | |
| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Escherichia coli | 0.31-0.39 µM | - | |
| Bexarotene | Candida albicans | 3.96-3.99 µM | - | |
| Taspine | Candida albicans | 3.96-3.99 µM | - | |
| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Candida albicans | 3.96-3.99 µM | - | |
| n-Hexane Extract (15%) | Staphylococcus aureus | - | 13.20 mm (inhibition zone) | |
| n-Hexane Extract (15%) | Escherichia coli | - | 21.3 mm (inhibition zone) | |
| n-Hexane Extract (15%) | Candida albicans | - | 13.0 mm (inhibition zone) |
Table 4: Cytotoxic Activity of Flavonoids from Daemonorops draco
| Compound | Cell Line | IC50 (µM) | Reference |
| Daemoflavan A (1) | HepG2 | 12.4 | |
| Dracoflavan B1 (9) | HepG2 | 12.0 | |
| (2S)-2',4',7-trihydroxy-5-methoxy-8-methylflavan (10) | HepG2 | 13.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Daemonorops draco extract or isolated flavonoid
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
-
Micropipettes
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of sample solutions: Dissolve the Daemonorops draco extract or flavonoid in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
Assay:
-
In a 96-well microplate, add a fixed volume of the sample dilution to each well.
-
Add a fixed volume of the DPPH solution to each well.
-
For the blank control, add the solvent instead of the sample.
-
For the positive control, use a known antioxidant at various concentrations.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
-
Anti-inflammatory Activity: NF-κB Inhibition Assay in THP-1 Cells
This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
-
Cell Line and Reagents:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
Daemonorops draco extract or isolated flavonoid
-
Luciferase reporter assay system or ELISA kit for NF-κB p65
-
96-well cell culture plates
-
-
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the THP-1 cells into a 96-well plate at a suitable density (e.g., 1 x 10^6 cells/well).
-
Treatment: Treat the cells with various concentrations of the Daemonorops draco sample for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) to the wells and incubate for an appropriate time (e.g., 6-24 hours).
-
NF-κB Activity Measurement:
-
Luciferase Reporter Assay: If using a stable THP-1 cell line with an NF-κB-driven luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
ELISA: Measure the level of activated NF-κB p65 subunit in the nuclear extracts using a specific ELISA kit.
-
-
Calculation: The percentage of NF-κB inhibition is calculated by comparing the NF-κB activity in the treated cells to that in the stimulated, untreated control cells.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of NF-κB inhibition versus sample concentration.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
-
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Daemonorops draco extract or isolated flavonoid
-
Positive control antibiotic/antifungal
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the Daemonorops draco sample in the appropriate broth medium in a 96-well microplate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the sample in which no visible growth of the microorganism is observed.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on an appropriate agar medium. Incubate the plates under suitable conditions. The MBC is the lowest concentration of the sample that results in a 99.9% reduction in the initial inoculum count.
-
Cytotoxic Activity: MTT Assay on HepG2 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Line and Reagents:
-
HepG2 human liver cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with FBS and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Daemonorops draco extract or isolated flavonoid
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Daemonorops draco sample for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows:
where Absorbance_sample is the absorbance of the treated cells and Absorbance_control is the absorbance of the untreated cells.
-
IC50 Determination: The IC50 value, the concentration of the sample that causes a 50% reduction in cell viability, is determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The flavonoids from Daemonorops draco exert their biological effects by modulating key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Daemonorops draco flavonoids are, in part, mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. Flavonoids from Daemonorops draco can interfere with this pathway at multiple points, ultimately suppressing the production of inflammatory mediators.
Dracorhodin Perchlorate: A Comprehensive Technical Review of its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracorhodin perchlorate, a synthetic analogue of the naturally occurring anthocyanin pigment dracorhodin, has emerged as a promising candidate in anticancer research.[1][2] Extensive preliminary studies have demonstrated its potent cytotoxic effects across a range of cancer cell lines, mediated through the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the quantitative data from these studies, details the experimental protocols utilized, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of Dracorhodin perchlorate (DP) has been quantified in various cancer cell lines. The following tables summarize the key findings regarding its inhibitory concentration (IC50), effects on cell cycle distribution, and induction of apoptosis.
Table 1: IC50 Values of Dracorhodin Perchlorate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SK-MES-1 | Human Lung Squamous Carcinoma | 24 | ~50 | [1] |
| SK-MES-1 | Human Lung Squamous Carcinoma | 48 | ~30 | [1] |
| PC-3 | Human Prostate Cancer | 24 | 40.18 | [3] |
Table 2: Effect of Dracorhodin Perchlorate on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | G1/G0 Phase (%) | G2/M Phase (%) | S Phase (%) | Reference |
| SK-MES-1 | Human Lung Squamous Carcinoma | Control (0 µM) | 40.2 | - | - | [1] |
| SK-MES-1 | Human Lung Squamous Carcinoma | 40 µM DP for 24h | 52.9 | - | - | [1] |
| SK-MES-1 | Human Lung Squamous Carcinoma | 80 µM DP for 24h | 84.4 | - | - | [1] |
| SGC-7901 | Human Gastric Adenocarcinoma | 60 µM DP for 48h | Increased | - | Decreased | [4] |
| SGC-7901 | Human Gastric Adenocarcinoma | 80 µM DP for 48h | Increased | - | Decreased | [4] |
| SGC-7901 | Human Gastric Adenocarcinoma | 100 µM DP for 48h | Increased | - | Decreased | [4] |
| ECA109 | Human Esophageal Squamous Cell Carcinoma | DP Treatment | - | Increased | - | [2][5] |
| EC9706 | Human Esophageal Squamous Cell Carcinoma | DP Treatment | - | Increased | - | [2] |
Table 3: Induction of Apoptosis by Dracorhodin Perchlorate
| Cell Line | Cancer Type | Treatment | Apoptotic Rate (%) | Reference |
| SK-MES-1 | Human Lung Squamous Carcinoma | Control (0 µM) | 0.26 | [1] |
| SK-MES-1 | Human Lung Squamous Carcinoma | 40 µM DP for 24h | 25.15 | [1] |
| SK-MES-1 | Human Lung Squamous Carcinoma | 80 µM DP for 24h | 36.47 | [1] |
| PC-3 | Human Prostate Cancer | 10 µM DP for 24h | 8.43 | [3] |
| PC-3 | Human Prostate Cancer | 40 µM DP for 24h | 47.71 | [3] |
| SGC-7901 | Human Gastric Adenocarcinoma | 60 µM DP for 48h | 15.54 | [4] |
| SGC-7901 | Human Gastric Adenocarcinoma | 80 µM DP for 48h | 26.72 | [4] |
| SGC-7901 | Human Gastric Adenocarcinoma | 100 µM DP for 48h | 43.99 | [4] |
| U87MG | Human Glioma | 40 µM DP for 48h | 20.93 ± 3.42 | [6] |
| T98G | Human Glioma | 40 µM DP for 48h | 17.99 ± 2.87 | [6] |
| MCF-7 | Human Breast Cancer | 60 µM DP for 18h | Increased from 0.81 to 26.52 | [7] |
Key Signaling Pathways in Dracorhodin Perchlorate-Induced Apoptosis
Dracorhodin perchlorate induces apoptosis through multiple signaling pathways, primarily involving the mitochondrial (intrinsic) and death receptor (extrinsic) pathways. It also modulates key signaling cascades that regulate cell survival and proliferation.
Mitochondrial Apoptosis Pathway
DP has been shown to induce apoptosis via the mitochondrial pathway by altering the balance of pro- and anti-apoptotic proteins.[1][7][8] This leads to the dissipation of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspases.[1][7]
References
- 1. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Dracorhodin perchlorate suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dracorhodin Perchlorate Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dracorhodin perchlorate induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of Dracorhodin-Containing Resins: A Technical Guide for Scientific Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, deep red plant resins, collectively known as "Dragon's Blood," have been integral to traditional medicine systems across the globe.[1][2] These resins, sourced from a variety of plant genera including Daemonorops, Dracaena, and Croton, are rich in a diverse array of bioactive compounds.[1][3] Among these, the natural flavylium compound Dracorhodin has emerged as a molecule of significant scientific interest due to its potent pharmacological activities.[4][5] This technical guide provides an in-depth exploration of the ethnobotanical uses of Dracorhodin-containing resins, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms, to bridge the gap between traditional knowledge and modern drug discovery.
Ethnobotanical Applications: From Folk Remedies to Modern Scrutiny
The historical use of Dragon's Blood is geographically and culturally widespread, ranging from the island of Socotra to Southeast Asia and South America.[3][6] Its applications can be broadly categorized into medicinal and non-medicinal uses.
Medicinal Uses
The primary traditional application of these resins revolves around their remarkable wound-healing properties.[7][8] Indigenous cultures have long applied the resin topically to cuts, abrasions, and bites to stop bleeding, prevent infection, and accelerate tissue regeneration.[9][10] Beyond wound care, the resins are traditionally used to treat a variety of ailments. In Socotra, the resin of Dracaena cinnabari is a panacea for dermal, dental, eye, and gastrointestinal diseases.[6][8] In South America, the resin of Croton lechleri is used for similar purposes and also taken orally for gastric ulcers and intestinal infections.[9] The resin from Daemonorops draco is a staple in traditional Chinese medicine for promoting blood circulation, alleviating pain, and stimulating tissue regeneration.[11][12]
Non-Medicinal Uses
Beyond their therapeutic applications, Dragon's Blood resins have been used as a potent red pigment for dyes, varnishes, and inks.[1][13] The resin from Dracaena cinnabari was historically traded as a colorant for art and has been used to varnish violins.[6] The resin is also burned as incense for ceremonial and spiritual purposes in various cultures, including in American Hoodoo and New Orleans voodoo.[2]
Quantitative Phytochemical and Pharmacological Data
Scientific validation of the ethnobotanical claims for Dragon's Blood resins is growing. The tables below summarize key quantitative data regarding the phytochemical composition and pharmacological activities of these resins, with a focus on Dracorhodin.
Table 1: Ethnobotanical Uses of Key Dracorhodin-Containing Resins
| Plant Species | Geographic Origin | Traditional Medicinal Uses | Non-Medicinal Uses |
| Daemonorops draco | Southeast Asia | Wound healing, pain relief, improved blood circulation, anti-inflammatory, digestive wellness (astringent for diarrhea).[7][11][12] | Varnish, dye, incense, ceremonial uses.[3][13] |
| Dracaena cinnabari | Socotra Island, Yemen | Treatment of dermal, dental, eye, and gastrointestinal diseases; wound healing; coagulant; fever reduction.[6][8] | Dye for wool, glue for pottery, lipstick, breath freshener.[5] |
| Croton lechleri | South America | Wound sealing, prevention of infection, anti-inflammatory, treatment of gastritis and gastric ulcers.[9][10] | Liquid bandage.[9] |
Table 2: Dracorhodin Content and Antioxidant Activity of Selected Resins
| Resin Source | Compound | Concentration/Activity | Method of Analysis |
| Daemonorops draco | Dracorhodin | Should exceed 1.0% as per Taiwan Herbal Pharmacopeia.[14] | HPLC[15][16] |
| Daemonorops draco (Ethanol Extract) | Dracorhodin | 75.08 mg/g | HPLC[12] |
| Calamus ruber (Hot-steam-air dried at 60°C) | Dracorhodin | 4.34% | Not specified |
| Calamus ruber (Hot-steam-air dried at 60°C) | Antioxidant Activity | IC50 of 32.73 ppm | DPPH Assay[17] |
Table 3: Summary of In-Vivo Wound Healing Studies with Dracorhodin Perchlorate (DP)
| Animal Model | Treatment | Key Findings |
| Wistar Rats | DP Ointment | Significantly promoted wound closure compared to control. Reduced inflammatory cells and regulated TNF-α and IL-1β expression. Increased EGF and VEGF protein expression and collagen deposition.[18] |
| Wistar Rats | DP Ointment (Low, Medium, High Doses) | Wounds healed more rapidly compared to the control group. Enhanced fibroblast proliferation in wound tissue.[19] |
| Diabetic Rats | DP Ointment (0.2 mg/mL) | Alleviated prolonged inflammatory cell infiltration. Promoted wound healing by increasing eNOS protein expression and NO content.[20] |
Signaling Pathways and Molecular Mechanisms
Dracorhodin's therapeutic effects, particularly in wound healing and inflammation, are underpinned by its modulation of key cellular signaling pathways.
Wound Healing Cascade
Dracorhodin perchlorate has been shown to enhance wound healing by promoting the migration of keratinocytes and the proliferation of fibroblasts.[19][21] This is achieved through the activation of several interconnected signaling pathways. Studies have demonstrated that Dracorhodin perchlorate significantly increases the protein expression of β-catenin and activates the AKT, ERK, and p38 MAPK pathways in human keratinocytes.[21][22] The activation of these pathways is crucial for cell migration, proliferation, and tissue regeneration.
Anti-inflammatory Response
Chronic inflammation can impair wound healing. Dracorhodin perchlorate has been shown to modulate the inflammatory response, in part through the Toll-like receptor 4 (TLR4) pathway.[20] In diabetic rat models, DP treatment alleviated the prolonged infiltration of inflammatory cells and reduced the expression of inflammatory factors associated with the TLR4 pathway.[20][23] It also reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1α.[18]
Experimental Protocols
The following section details the methodologies for key experiments cited in the investigation of Dracorhodin-containing resins.
In-Vivo Wound Healing Assay (Rat Model)
This protocol provides a general framework for assessing the wound healing properties of resin extracts or isolated compounds like Dracorhodin perchlorate.
-
Animal Model: Wistar or Zucker diabetic fatty (ZDF) rats are commonly used.[18][24]
-
Wound Creation:
-
Treatment:
-
Data Collection:
-
Analysis:
-
Histological Analysis: Skin biopsies are collected, fixed, and stained (e.g., with Hematoxylin and Eosin (H&E) or Masson's trichrome) to assess inflammatory cell infiltration, granulation tissue formation, and collagen deposition.[18]
-
Biochemical Analysis: Tissue homogenates are analyzed for levels of inflammatory cytokines (e.g., TNF-α, IL-1α) and growth factors (e.g., VEGF, EGF) using methods like ELISA or Western blotting.[18]
-
Antimicrobial Activity Assay (Agar Diffusion Method)
This method is widely used to screen for antimicrobial activity in plant extracts.[27]
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and standardized.
-
Agar Plate Inoculation: The microbial suspension is uniformly spread onto the surface of a suitable agar medium (e.g., Nutrient Agar).
-
Application of Test Substance:
-
Controls:
-
Negative Control: A well containing the solvent used to dissolve the extract.
-
Positive Control: Wells containing standard antibiotics (e.g., tetracycline, streptomycin).[27]
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours).[27]
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Conclusion
The ethnobotanical history of Dracorhodin-containing resins provides a compelling foundation for modern pharmacological research. The traditional uses of Dragon's Blood, particularly for wound healing and inflammatory conditions, are now being substantiated by scientific evidence that elucidates the role of key bioactive compounds like Dracorhodin and their impact on cellular signaling pathways. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to systematically investigate these natural products. By integrating traditional knowledge with rigorous scientific methodology, the full therapeutic potential of these ancient remedies can be explored and harnessed for the development of novel therapeutic agents.
References
- 1. Dragon's blood - Wikipedia [en.wikipedia.org]
- 2. luminescents.net [luminescents.net]
- 3. amazon-andes.com [amazon-andes.com]
- 4. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethnobotanical Survey of Dracaena cinnabari and Investigation of the Pharmacognostical Properties, Antifungal and Antioxidant Activity of Its Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soulperformancenutrition.com [soulperformancenutrition.com]
- 8. researchgate.net [researchgate.net]
- 9. Croton lechleri - Wikipedia [en.wikipedia.org]
- 10. theoldcolony.com [theoldcolony.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mountainroseherbs.com [mountainroseherbs.com]
- 14. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Quantitative determination of dracorhodin in Daemonorops draco B1. and traditional Chinese medicines containing Daemonorops draco B1. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Reversed-phase HPLC determination of dracorhodin in Daemonorops draco] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dracorhodin perchlorate regulates fibroblast proliferation to promote rat's wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of In Vivo Wound Healing Activity of Bacopa monniera on Different Wound Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibacterial activity of resin rich plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dracorhodin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracorhodin is a biologically active flavonoid compound found in "Dragon's Blood" resin, a traditional medicine derived from plants of the Daemonorops genus.[1] Its various pharmacological activities, including anti-tumor, anti-inflammatory, and pro-angiogenic effects, have made it a compound of significant interest in drug discovery and development.[1][2] Accurate and precise quantification of dracorhodin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of dracorhodin.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate dracorhodin from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric nature of dracorhodin.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., Nucleosil C18, 7 µm, 4.0 x 150 mm or Waters BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended.[3][4]
-
Chemicals and Reagents:
Preparation of Standard Solutions and Reagents
-
Mobile Phase Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of dracorhodin perchlorate reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation from Plant Material
The following protocol is a general guideline for the extraction of dracorhodin from "Dragon's Blood" resin or other plant materials.
-
Grinding: Grind the dried plant material (e.g., resin) into a fine powder.
-
Extraction:
-
Filtration: Filter the combined extracts through a 0.2 µm syringe filter to remove particulate matter before HPLC injection.[4]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the dracorhodin concentration within the linear range of the calibration curve.
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions, synthesized from published methods.
| Parameter | Condition 1 | Condition 2 |
| Column | Nucleosil C18 (7 µm, 4.0 x 150 mm)[3] | Waters BEH C18 (1.7 µm, 2.1 x 100 mm)[4] |
| Mobile Phase | Acetonitrile:Methanol:0.05 M NaH2PO4 (30:5:65)[3] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[4] |
| Elution | Isocratic | Gradient: 25% B (0-2 min), 25-55% B (2-15 min)[4] |
| Flow Rate | 1.0 mL/min[5] | 0.3 mL/min[4] |
| Column Temperature | Room Temperature[5] | 40°C[4] |
| Detection Wavelength | 270 nm[3] | 280 nm[4] or 440 nm[5] |
| Injection Volume | 20 µL[5] | 2 µL[4] |
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for dracorhodin should be well-resolved from other components in the sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.[5] |
| Range | The range should cover the expected concentrations of dracorhodin in the samples. |
| Accuracy (% Recovery) | Typically between 98-102%.[4] |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) RSD should be ≤ 2%.[5] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[4] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[4] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).[7] |
Data Presentation
The quantitative data for method validation should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Linearity Data for Dracorhodin Quantification
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 0.74 | Insert Data |
| 1.49 | Insert Data |
| 2.98 | Insert Data |
| 5.95 | Insert Data |
| 11.90 | Insert Data |
| 23.80 | Insert Data |
| Linear Range | 0.7428 - 23.80 µg/mL[5] |
| Regression Equation | e.g., y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.9999[5] |
Table 2: Accuracy and Precision Data for Dracorhodin Quantification
| Spiked Level | Amount Added (µg/mL) | Amount Found (Mean ± SD, n=6) | Recovery (%) | RSD (%) |
| Low | Insert Data | Insert Data | Insert Data | Insert Data |
| Medium | Insert Data | Insert Data | Insert Data | Insert Data |
| High | Insert Data | Insert Data | Insert Data | Insert Data |
| Average Recovery | 98.12%[5] | |||
| Average RSD | 1.12%[5] |
Table 3: LOD and LOQ for Dracorhodin
| Parameter | Concentration (µg/mL) |
| LOD (S/N = 3) | Insert Data |
| LOQ (S/N = 10) | Insert Data |
Visualizations
Experimental Workflow
Caption: Workflow for Dracorhodin Quantification.
Potential Signaling Pathway of Dracorhodin
Dracorhodin has been reported to exert its anti-tumor effects by inhibiting the PI3K/Akt and NF-κB signaling pathways and upregulating p53.[2]
Caption: Dracorhodin's Effect on Signaling Pathways.
Conclusion
The HPLC method described in this application note is simple, precise, accurate, and robust for the quantification of dracorhodin in plant extracts. This method can be effectively implemented for the quality control of raw materials and finished products in the pharmaceutical and herbal industries, as well as for research purposes in academia and drug development. Proper method validation is essential to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Reversed-phase HPLC determination of dracorhodin in Daemonorops draco] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. phcogres.com [phcogres.com]
Application Notes and Protocols for the Extraction of Dracorhodin from Daemonorops draco Fruits
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dracorhodin, a potent natural flavylium compound, is a major bioactive constituent found in "Dragon's blood" resin, which is obtained from the fruits of Daemonorops draco.[1][2] This compound has garnered significant interest within the pharmaceutical and scientific communities due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and cytotoxic effects.[1][2][3] This document provides detailed protocols for the extraction and purification of dracorhodin, along with key quantitative data to guide researchers in obtaining high-purity dracorhodin for further investigation.
Quantitative Data Summary
The following table summarizes the quantitative data from a highly effective dracorhodin extraction and purification protocol.
| Parameter | Value | Reference |
| Crude Extraction | ||
| Starting Material | 56 g of dried, powdered Daemonorops draco fruit resin | [1] |
| Extraction Solvent | 250 mL of 95% ethanol | [1] |
| Extraction Method | Reflux | [1] |
| Extraction Time | 1.5 hours (repeated three times) | [1] |
| Yield of Crude Extract | 9.5 g | [1] |
| Purification | ||
| Method | High-Speed Counter-Current Chromatography (HSCCC) | [1][2] |
| Amount of Crude Sample | 100 mg | [1] |
| Two-Phase Solvent System | n-hexane/ethyl acetate/methanol/water (2:3:2:3 v/v) | [1][2] |
| Yield of Purified Dracorhodin | 6.6 mg | [1][2][3][4] |
| Purity of Dracorhodin | >98% (determined by HPLC) | [1][2][3][4] |
| Dracorhodin Content in Crude Resin | 12.6% (by HPLC peak area) | [1] |
Experimental Protocols
Protocol 1: Crude Extraction of Dracorhodin from Daemonorops draco Resin
This protocol details the initial extraction of dracorhodin from the raw plant material to yield a crude extract suitable for further purification.
Materials and Equipment:
-
Dried fruits of Daemonorops draco
-
Grinder or mill
-
95% Ethanol (analytical grade)
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Storage vials
Procedure:
-
Preparation of Plant Material: Dry the raw material of Daemonorops draco (56 g) and grind it into a fine powder.[1]
-
Solvent Extraction: Place the powdered resin into a round-bottom flask and add 250 mL of 95% ethanol.[1]
-
Reflux Extraction: Heat the mixture under reflux for 1.5 hours.[1]
-
Repeated Extraction: Repeat the extraction procedure two more times with fresh solvent to ensure maximum recovery of the target compounds.[1]
-
Filtration: Combine all the ethanol extracts and filter them to remove solid plant material.
-
Solvent Evaporation: Evaporate the combined filtrate to dryness using a rotary evaporator to yield the crude ethanol extract.[1]
-
Storage: Store the resulting 9.5 g of crude extract at 4°C for subsequent purification.[1]
Protocol 2: Single-Step Purification of Dracorhodin using High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes a highly efficient method for isolating pure dracorhodin from the crude extract.
Materials and Equipment:
-
Crude ethanol extract of Daemonorops draco
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for analysis
-
Solvents: n-hexane, ethyl acetate, methanol, water (analytical grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Vials for fraction collection
Procedure:
-
Preparation of the Two-Phase Solvent System: Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 2:3:2:3.[1][2] Thoroughly mix the components in a separatory funnel and allow the phases to separate.
-
HSCCC Instrument Preparation:
-
Fill the entire column of the HSCCC instrument with the upper phase (stationary phase).
-
Set the revolution speed of the apparatus (e.g., to a range between 0-1000 rpm, specific speed to be optimized for the instrument used).[1]
-
Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Preparation: Dissolve 100 mg of the crude extract in 2.5 mL of a mixture of both the upper and lower phases of the solvent system.[1]
-
Sample Injection and Separation: Inject the sample solution into the HSCCC system. The total separation time is approximately 130 minutes.[1]
-
Fraction Collection and Analysis: Monitor the effluent and collect fractions corresponding to the dracorhodin peak. Analyze the collected fractions using HPLC to determine the purity of dracorhodin.[1]
-
pH Modulation for Stability: Dracorhodin is unstable and can exist in different forms depending on the pH. For analysis and to obtain the pure compound, adjust the pH of the isolated fraction to an acidic condition using HCl.[1]
-
Final Product: A total of 6.6 mg of dracorhodin with a purity of over 98% can be obtained from 100 mg of the crude resin in a single step.[1][2][3]
Visualizations
Caption: Workflow for Dracorhodin Extraction and Purification.
Caption: Factors Influencing Dracorhodin Extraction and Purity.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innerpath.com.au [innerpath.com.au]
Application Notes and Protocols: In Vitro Cell Migration Assays Using Dracorhodin Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracorhodin perchlorate, a synthetic analogue of the naturally occurring red pigment dracorhodin found in "Dragon's Blood" resin, has garnered significant interest in biomedical research. This compound exhibits a fascinating dual activity, promoting cell migration in the context of wound healing while simultaneously demonstrating anti-proliferative and pro-apoptotic effects in various cancer cell lines. These distinct properties make Dracorhodin perchlorate a compelling subject for investigation in both regenerative medicine and oncology.
This document provides detailed application notes and experimental protocols for studying the effects of Dracorhodin perchlorate on in vitro cell migration. It covers methodologies to assess both the promotion of migration in non-cancerous cells, relevant to wound healing, and provides a framework for investigating the potential inhibition of migration and invasion in cancer cells, a crucial aspect of metastasis.
Data Presentation: Quantitative Effects of Dracorhodin Perchlorate
The following tables summarize the quantitative data on the effects of Dracorhodin perchlorate on cell viability and migration from published studies.
Table 1: Effect of Dracorhodin Perchlorate on HaCaT Keratinocyte Viability and Migration
| Cell Line | Assay | Concentration (µg/mL) | Incubation Time (h) | Observed Effect | Reference |
| HaCaT | MTT Assay | 0.5, 1, 2 | 24 | No significant change in cell viability. | [1] |
| HaCaT | Propidium Iodide Exclusion | 0.5, 1, 2 | 24 | >90% viable cells, no significant cytotoxicity. | [1] |
| HaCaT | Scratch (Wound Healing) Assay | 1, 2 | 24 | Significant, time-dependent promotion of wound closure. | [2] |
Table 2: Pro-Apoptotic and Anti-Proliferative Effects of Dracorhodin Perchlorate on Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| SK-MES-1 (Lung Squamous Carcinoma) | MTT Assay | 40, 80 | 24 | Dose-dependent decrease in cell viability. | [3] |
| SK-MES-1 (Lung Squamous Carcinoma) | Flow Cytometry | 40, 80 | 24 | G1/G0 phase cell cycle arrest. | [3] |
| SK-MES-1 (Lung Squamous Carcinoma) | Flow Cytometry | 40, 80 | 24 | Induction of apoptosis. | [3] |
| MCF-7 (Breast Cancer) | MTT Assay | 60 | 24 | Dose- and time-dependent inhibition of cell growth. | [4] |
| MCF-7 (Breast Cancer) | Flow Cytometry | 60 | 18 | Increased apoptosis (Annexin V staining). | [4] |
| PC-3 (Prostate Cancer) | MTT Assay | 10-80 | 12-48 | Dose- and time-dependent inhibition of growth (IC50 ≈ 40.18 µM at 24h). | [5] |
| SGC-7901 (Gastric Cancer) | PI Staining | 100 | 12, 24, 36 | Increased cell death over time. | [6] |
| A375-S2 (Melanoma) | Not Specified | Not Specified | Not Specified | Induction of apoptosis. | [7] |
Experimental Protocols
Protocol 1: In Vitro Scratch (Wound Healing) Assay for Promotion of Cell Migration
This protocol is adapted from studies on the pro-migratory effects of Dracorhodin perchlorate on human keratinocytes (HaCaT).[2]
1. Cell Culture and Seeding: a. Culture HaCaT keratinocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed 1 x 10⁴ HaCaT cells per well in a 96-well plate and allow them to grow overnight to form a confluent monolayer.
2. Creating the "Wound": a. Once cells are confluent, create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip or a specialized wound maker tool. b. Gently wash the wells with serum-free DMEM to remove detached cells.
3. Treatment with Dracorhodin Perchlorate: a. Prepare solutions of Dracorhodin perchlorate in serum-free DMEM at desired concentrations (e.g., 0, 1, and 2 µg/mL). b. Add the treatment solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the treatment groups.
4. Image Acquisition and Analysis: a. Capture images of the wounds at time 0 and at regular intervals (e.g., every 3 hours) for 24 hours using an inverted microscope with a camera. An automated live-cell imaging system can also be used for dynamic monitoring. b. Quantify the wound area at each time point using image analysis software (e.g., ImageJ). c. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100% where T₀ is the initial time point and Tₓ is the subsequent time point.
5. Cell Viability Control: a. In a parallel experiment, treat confluent HaCaT cells (without a scratch) with the same concentrations of Dracorhodin perchlorate for 24 hours. b. Assess cell viability using an MTT assay or Propidium Iodide staining followed by flow cytometry to ensure that the observed wound closure is due to cell migration and not cell proliferation.[1]
Protocol 2: Transwell Invasion Assay for Inhibition of Cancer Cell Invasion (Prospective)
While specific studies on the inhibition of cancer cell invasion by Dracorhodin perchlorate are not detailed in the searched literature, this general protocol provides a framework for such an investigation.
1. Preparation of Transwell Inserts: a. Thaw a basement membrane matrix (e.g., Matrigel® or Geltrex™) on ice. b. Dilute the matrix with cold, serum-free medium according to the manufacturer's instructions. c. Coat the apical side of the porous membrane of Transwell inserts (e.g., 8 µm pore size) with the diluted matrix solution (typically 50-100 µL per insert). d. Incubate the inserts at 37°C for at least 1 hour to allow the matrix to solidify.
2. Cell Preparation: a. Culture the cancer cell line of interest (e.g., a metastatic breast or lung cancer cell line) to 70-80% confluency. b. Serum-starve the cells for 12-24 hours prior to the assay by culturing them in a serum-free medium. c. Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
3. Assay Setup: a. Rehydrate the coated Transwell inserts with serum-free medium for at least 30 minutes at 37°C. b. In the lower chamber of the companion plate, add medium containing a chemoattractant (e.g., 10% FBS). c. In the upper chamber (the Transwell insert), add the cell suspension (1 x 10⁵ cells) in serum-free medium containing different concentrations of Dracorhodin perchlorate (e.g., 0, 10, 20, 40 µM). Include a vehicle control.
4. Incubation: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a duration appropriate for the cell line's invasive potential (typically 12-48 hours).
5. Staining and Quantification: a. After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. b. Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes. c. Stain the cells with a 0.5% crystal violet solution for 20 minutes. d. Gently wash the inserts with water to remove excess stain and allow them to air dry. e. Capture images of the stained cells on the underside of the membrane using a microscope. f. Quantify the number of invaded cells by counting cells in several random fields of view or by eluting the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at 570 nm.
Signaling Pathways and Visualizations
Dracorhodin Perchlorate in Wound Healing
Dracorhodin perchlorate has been shown to promote the migration of keratinocytes by activating several key signaling pathways. The diagram below illustrates the proposed mechanism.
Caption: Dracorhodin perchlorate promotes wound healing by activating AKT, ERK, p38, and β-catenin pathways.
Experimental Workflow for In Vitro Scratch Assay
The following diagram outlines the key steps in performing an in vitro scratch assay to assess cell migration.
Caption: Workflow of the in vitro scratch assay for cell migration analysis.
Potential Anti-Cancer Mechanism of Dracorhodin Perchlorate
While the direct anti-migratory effects of Dracorhodin perchlorate on cancer cells require further investigation, its known inhibitory effects on key signaling pathways suggest a potential mechanism for reducing cancer cell motility.
Caption: Dracorhodin perchlorate's potential anti-cancer effects, including inhibition of pro-migratory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dracorhodin Perchlorate Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dracorhodin perchlorate suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dracorhodin perchlorate induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dracorhodin Bioactivity Using a Zebrafish Embryo Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dracorhodin, a red resin extracted from the Daemonorops draco tree, and its synthetic analog, Dracorhodin perchlorate, have garnered significant interest for their diverse bioactive properties.[1][2][3] These compounds have demonstrated potential in wound healing, exhibiting pro-angiogenic, anti-inflammatory, and anti-cancer activities.[1][4][5][6][7][8][9][10] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for rapidly assessing the bioactivity and toxicity of chemical compounds due to its genetic homology with humans, rapid development, and optical transparency, which allows for real-time imaging of developmental processes.[2][11][12][13] This document provides detailed application notes and protocols for utilizing the zebrafish embryo model to test the bioactivity of Dracorhodin.
Data Presentation
Table 1: Summary of Dracorhodin Perchlorate Bioactivities
| Bioactivity | Model System | Key Findings | Reference |
| Pro-angiogenic | Zebrafish Embryos | Induced formation of extra sprouts in sub-intestinal veins (SIVs). | [2] |
| Pro-angiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased cell multiplication, migration, and tube formation. | [14] |
| Anti-cancer | Human Esophageal Squamous Carcinoma Cells | Reduced cell viability, induced apoptosis, and G2/M cell cycle arrest. | [4][6] |
| Anti-cancer | Human Gastric Tumor Cells | Induced apoptosis and cell cycle arrest. | [5] |
| Anti-cancer | Human Lung Squamous Carcinoma Cells | Decreased cell viability and induced G1/G0 phase arrest and apoptosis. | [15] |
| Anti-cancer | Human Breast Cancer MCF-7 Cells | Inhibited cell growth and induced apoptosis through the mitochondrial pathway. | [16] |
| Wound Healing | Human HaCaT Keratinocytes | Promoted wound closure and cell migration. | [7][8] |
| Wound Healing | Wistar Rats | Accelerated cutaneous wound healing, reduced inflammation, and promoted collagen deposition. | [9][17] |
| Anti-inflammatory | Diabetic Rats | Regulated the expression of inflammatory cytokines through the TLR4 pathway. | [10][18] |
Experimental Protocols
Zebrafish Embryo Toxicity Assay
This protocol is adapted from established zebrafish embryo toxicity testing methods.[19][20][21][22]
Objective: To determine the toxicity profile and maximum non-lethal concentration (MNLC) of Dracorhodin in zebrafish embryos.
Materials:
-
Wild-type or transgenic zebrafish embryos (e.g., Tg(fli1-EGFP))
-
Dracorhodin perchlorate stock solution (in DMSO)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.2)
-
96-well microtiter plates
-
Incubator at 28.5°C
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.
-
At 4-6 hours post-fertilization (hpf), select healthy, developing embryos.
-
Prepare a series of Dracorhodin dilutions in E3 medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (E3 medium with 0.1% DMSO).
-
Transfer one embryo per well into a 96-well plate containing 200 µL of the respective Dracorhodin dilution or control solution.
-
Incubate the plates at 28.5°C.
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.
-
Record mortality and any morphological abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and delayed development.
-
The MNLC is the highest concentration at which no significant mortality or teratogenic effects are observed compared to the control group.
Pro-Angiogenic Activity Assay in Zebrafish Embryos
This protocol is based on studies demonstrating the pro-angiogenic effects of Dracorhodin in zebrafish.[1][2][11][23]
Objective: To evaluate the pro-angiogenic potential of Dracorhodin by observing its effect on the development of sub-intestinal veins (SIVs).
Materials:
-
Tg(fli1-EGFP) transgenic zebrafish embryos, which have fluorescently labeled blood vessels.[24]
-
Dracorhodin perchlorate solutions at concentrations below the MNLC.
-
E3 embryo medium.
-
Pronase (for dechorionation).
-
PTU (1-phenyl-2-thiourea) solution (to prevent pigmentation).
-
96-well plates.
-
Fluorescence microscope.
Procedure:
-
Collect Tg(fli1-EGFP) embryos and raise them in E3 medium.
-
At 24 hpf, dechorionate the embryos using pronase and add PTU to the E3 medium to inhibit melanin synthesis.
-
At 48 hpf, transfer the embryos to a 96-well plate with fresh E3 medium containing different concentrations of Dracorhodin (below the MNLC) and a vehicle control.
-
Incubate the embryos at 28.5°C until 72 hpf.
-
At 72 hpf, anesthetize the embryos and mount them for imaging.
-
Capture fluorescent images of the SIV basket region.
-
Quantify the number of branching points and the total length of the SIVs using image analysis software. An increase in branching or length indicates pro-angiogenic activity.
Anti-inflammatory Activity Assay in Zebrafish Embryos
This protocol is adapted from established zebrafish inflammation models.[25][26][27][28]
Objective: To assess the anti-inflammatory properties of Dracorhodin by measuring the migration of immune cells to a site of injury.
Materials:
-
Wild-type or transgenic zebrafish larvae with fluorescently labeled immune cells (e.g., Tg(mpx:GFP) for neutrophils).
-
Dracorhodin perchlorate solutions at concentrations below the MNLC.
-
E3 embryo medium.
-
Lipopolysaccharide (LPS) solution.
-
Microinjection setup.
-
Fluorescence microscope.
Procedure:
-
Raise zebrafish embryos to 3 days post-fertilization (dpf).
-
Induce inflammation by microinjecting a small volume of LPS into the yolk sac of the larvae.
-
Immediately after LPS injection, transfer the larvae to E3 medium containing different concentrations of Dracorhodin or a vehicle control.
-
Incubate the larvae at 28.5°C for 24 hours.
-
At 24 hours post-injection (hpi), anesthetize and mount the larvae for imaging.
-
Capture fluorescent images of the area around the yolk sac.
-
Quantify the number of fluorescently labeled immune cells that have migrated to the site of inflammation. A reduction in the number of migrated cells in the Dracorhodin-treated groups compared to the control indicates anti-inflammatory activity.
Mandatory Visualization
Caption: Experimental workflow for assessing Dracorhodin bioactivity in zebrafish.
Caption: Signaling pathways modulated by Dracorhodin's bioactivities.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo pro-angiogenic effects of dracorhodin perchlorate in zebrafish embryos: A novel bioactivity evaluation platform for commercial dragon blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dracorhodin perchlorate inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "In vivo pro-angiogenic effects of dracorhodin perchlorate in zebrafish" by P. Krishnaraj, Y. Chang et al. [jfda-online.com]
- 12. Monitoring antiangiogenesis of bevacizumab in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances of the Zebrafish Model in the Discovery of Marine Bioactive Molecules [mdpi.com]
- 14. The angiogenic effect of dracorhodin perchlorate on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dracorhodin Perchlorate Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. In vivo pro-angiogenic effects of dracorhodin perchlorate in zebrafish embryos: A novel bioactivity evaluation platform for commercial dragon blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. diposit.ub.edu [diposit.ub.edu]
- 26. A high-throughput chemically induced inflammation assay in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dracorhodin as a Quality Control Marker for Dragon's Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragon's blood, a deep red resin obtained from various plant species, has a long history of use in traditional medicine for its purported therapeutic properties, including wound healing, anti-inflammatory, and analgesic effects.[1] The quality and efficacy of Dragon's blood can vary significantly depending on the plant source, geographical origin, and processing methods.[2][3] To ensure consistent quality and therapeutic efficacy, the establishment of reliable quality control markers is crucial. Dracorhodin, a bioactive flavylium compound, has been identified as a key characteristic constituent of Dragon's blood derived from the Daemonorops species, a common botanical source.[4][5] This document provides detailed application notes and protocols for the use of dracorhodin as a marker compound for the quality control of Dragon's blood.
Quantitative Data Summary
The concentration of dracorhodin is a critical parameter in evaluating the quality of Dragon's blood from Daemonorops species. Official documents in China, Hong Kong, and Taiwan suggest that the dracorhodin content should not be less than 1.0%.[6][7] The tables below summarize quantitative data from various studies, highlighting the variability of dracorhodin content in different samples.
Table 1: Dracorhodin Content in Various Dragon's Blood Samples
| Sample Type | Botanical Source | Dracorhodin Content (%) | Analytical Method | Reference |
| Powder Form (Sample A) | Daemonorops draco | 2.4 | HPLC | [8] |
| Powder Form (Sample B) | Daemonorops draco | Not Specified | HPLC | [6] |
| Block Form (Sample C) | Daemonorops draco | Not Specified | HPLC | [6] |
| Block Form (Sample D) | Daemonorops draco | 0.02 | HPLC | [6] |
| Block Form (Sample E) | Daemonorops draco | 0.02 | HPLC | [6] |
| Block Form (Sample F) | Daemonorops draco | Barely Detected | HPLC | [6] |
| Resin dried with hot-steam-air drying at 60°C | Calamus ruber | 4.34 | Not Specified | [9] |
Table 2: Validation Parameters of a UPLC-PAD-MS Method for Flavonoid Quantification in Dragon's Blood [2][10]
| Parameter | Dracorhodin | (2S)-5-methoxyflavan-7-ol | (2S)-5-methoxy-6-methylflavan-7-ol |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng) | 0.06 - 0.83 | 0.06 - 0.83 | 0.06 - 0.83 |
| Repeatability (RSD %) | 1.4 - 3.8 | 1.4 - 3.8 | 1.4 - 3.8 |
| Recovery (%) | 94.2 - 102.8 | 94.2 - 102.8 | 94.2 - 102.8 |
Experimental Protocols
Protocol 1: Sample Preparation for Chromatographic Analysis
This protocol describes the extraction of dracorhodin and other flavonoids from Dragon's blood resin for subsequent analysis by HPLC or UPLC.
Materials:
-
Dragon's blood resin powder
-
Methanol (HPLC grade)
-
Sonicator
-
Volumetric flasks (25 mL)
-
Syringe filters (0.2 µm)
Procedure:
-
Accurately weigh 0.1 g of Dragon's blood powder and transfer it to a suitable container.[2]
-
Add 10 mL of methanol to the powder.[2]
-
Sonicate the mixture at room temperature for 30 minutes.[2]
-
Repeat the extraction process (steps 2 and 3) one more time.[2]
-
Wash the residue with 4 mL of methanol.[2]
-
Combine all the extracts in a 25-mL volumetric flask and add methanol to the calibration mark.[2]
-
Filter the final extract through a 0.2 µm syringe filter into a sample vial for analysis.[2]
Caption: Workflow for Dragon's blood sample preparation.
Protocol 2: Quantification of Dracorhodin using UPLC-PAD-MS
This protocol outlines a validated method for the simultaneous characterization and quantification of dracorhodin and other flavonoids in Dragon's blood.[2][10]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array Detector (PAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).[2][10]
Chromatographic Conditions:
-
Column: Waters BEH C18 column (1.7 µm, 2.1 × 100 mm) with a VanGuard™ pre-column (BEH, C18, 1.7 µm, 2.1 × 5 mm).[2]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[2]
-
-
Gradient Program:
-
0–2 min: 25% B
-
2–15 min: 25–55% B[2]
-
-
Flow Rate: 0.3 mL/min[2]
-
Detection Wavelength: 280 nm[2]
-
Injection Volume: 2 µL[2]
Mass Spectrometry Conditions (ESI-MS):
-
Data analysis should be conducted using appropriate software (e.g., DataAnalysis software version 4.0, Bruker Daltonics).[2]
Procedure:
-
Prepare the Dragon's blood sample extract as described in Protocol 1.
-
Prepare a series of standard solutions of dracorhodin of known concentrations for calibration.
-
Set up the UPLC-PAD-MS system with the conditions specified above.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample extract.
-
Identify the dracorhodin peak in the sample chromatogram by comparing the retention time and mass spectrum with the standard.
-
Quantify the amount of dracorhodin in the sample using the calibration curve.
Caption: UPLC-PAD-MS analysis workflow for dracorhodin.
Bioactivity and Potential Signaling Pathways
Dracorhodin exhibits a range of biological activities, contributing to the therapeutic effects of Dragon's blood. These include pro-angiogenic, anti-inflammatory, and hypoglycemic effects.[1][6][7] While detailed signaling pathways are still under investigation, a proposed mechanism for its pro-angiogenic activity is presented below.
Caption: Proposed pro-angiogenic activity of dracorhodin.
Conclusion
The use of dracorhodin as a chemical marker provides a reliable method for the quality control of Dragon's blood from Daemonorops species. The protocols outlined in this document offer a systematic approach for the quantification of dracorhodin, ensuring the consistency and quality of Dragon's blood products for research and drug development. Further research into the specific signaling pathways of dracorhodin will continue to elucidate its therapeutic mechanisms and solidify its role as a critical quality control marker.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolomics and quantitative analysis to determine differences in the geographical origins and species of Chinese dragon’s blood [frontiersin.org]
- 4. Dracorhodin: A potential marker compound for detecting the presence of dragon’s blood resin from Daemonorops originated from Indonesia | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pro-angiogenic effects of dracorhodin perchlorate in zebrafish embryos: A novel bioactivity evaluation platform for commercial dragon blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and determination of six flavonoids in the ethnomedicine "Dragon's Blood" by UPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [RP-HPLC characteristics of dragon's blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Dracorhodin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dracorhodin, a natural compound isolated from the resin of Daemonorops draco trees, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and wound-healing properties. Mechanistic studies have revealed that dracorhodin exerts its effects by modulating key intracellular signaling pathways. Western blot analysis is a fundamental technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of critical signaling proteins. This document provides detailed application notes and protocols for the Western blot analysis of signaling pathways known to be affected by dracorhodin.
Key Signaling Pathways Modulated by Dracorhodin
Dracorhodin has been shown to influence several critical signaling cascades involved in cell proliferation, survival, apoptosis, and inflammation. The primary pathways identified include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, including ERK, p38, and JNK, is crucial for regulating cell growth, differentiation, and stress responses. Dracorhodin has been observed to activate ERK and p38 in human keratinocytes, promoting wound healing.[1][2] In contrast, it induces sustained phosphorylation of JNK and p38 in melanoma cells, contributing to apoptosis.[3]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that governs cell survival, proliferation, and metabolism. Dracorhodin has been found to activate the PI3K/Akt/mTOR pathway in fibroblasts, stimulating their proliferation.[4] Conversely, in gastric cancer cells, dracorhodin inhibits PI3K/Akt activation, leading to apoptosis.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway plays a pivotal role in inflammation and cell survival. Dracorhodin has been shown to inhibit the activation of NF-κB in human gastric tumor cells, contributing to its anti-cancer effects.[5]
-
Apoptosis Pathway: Dracorhodin can induce apoptosis through the mitochondrial pathway by regulating the expression of Bcl-2 family proteins and activating caspases.[3][6] It has also been shown to upregulate the tumor suppressor p53.[3][5]
-
β-catenin Signaling: In the context of wound healing, dracorhodin perchlorate has been shown to significantly increase the protein expression levels of β-catenin in human keratinocytes.[1][2]
-
TLR4 Pathway: Dracorhodin can regulate the expression of inflammatory cytokines through the TLR4 pathway, which is involved in the innate immune response.[7]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression or phosphorylation in response to dracorhodin treatment, as determined by Western blot analysis from various studies.
Table 1: Effect of Dracorhodin Perchlorate on Protein Expression in HaCaT Keratinocytes [2][8]
| Target Protein | Treatment Concentration (µg/ml) | Treatment Time | Change in Protein Level |
| β-catenin | 1 and 2 | 12 h | Markedly upregulated |
| p-ERK | 2 | 12 h | Markedly upregulated |
| p-Akt | 2 | 12 h | Markedly upregulated |
| p-p38 | 2 | 12 h | Markedly upregulated |
Table 2: Effect of Dracorhodin Perchlorate (DP) on Protein Phosphorylation in Fibroblasts [9]
| Target Protein | Treatment Concentration (µg/ml) | Treatment Time | Change in Phosphorylation |
| p-EGFR | 3 | Time-dependent | Significantly upregulated |
| p-ERK | 3 | Time-dependent | Extremely increased |
| p-CREB | 3 | 15, 30, and 60 min | Significantly increased |
| p-PI3K | 3 | Time-dependent | Time-dependent increase |
| p-Akt | 3 | Time-dependent | Significantly increased |
| p-mTOR | 3 | Time-dependent | Significantly increased |
Table 3: Effect of Dracorhodin Perchlorate on Apoptosis-Related Proteins in A375-S2 Melanoma Cells [3]
| Target Protein | Effect of Dracorhodin |
| Bax/Bcl-2 ratio | Upregulated |
| p53 | Significantly increased |
| p21(WAF1) | Significantly increased |
| Phospho-JNK | Sustained phosphorylation |
| Phospho-p38 MAPK | Sustained phosphorylation |
Table 4: Effect of Dracorhodin Perchlorate on Signaling Proteins in SGC-7901 Gastric Cancer Cells [5]
| Target Protein | Effect of Dracorhodin |
| Phosphorylated Retinoblastoma | Marked decrease |
| E2F1 | Marked decrease |
| p53 | Upregulation |
| Phosphorylated Akt | Inhibition of IGF-1-induced phosphorylation |
| NF-κB | Inhibition of TNF-induced transcriptional activity |
| Bcl-2 | Decrease |
| Bcl-XL | Decrease |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/Akt Pathways in Cultured Cells
This protocol is a general guideline based on methodologies reported in studies on dracorhodin.[2][9]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT keratinocytes or fibroblasts) at a density of 5x10^6 cells per 75T flask.[2]
-
Culture cells in appropriate media and conditions until they reach the desired confluency.
-
Treat cells with varying concentrations of dracorhodin perchlorate (e.g., 0, 1, 2, or 3 µg/ml) for the specified duration (e.g., 15 min to 24 h).[2][9]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA Lysis Buffer containing protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to pellet the cell debris.[10]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[2][10]
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.[2]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-catenin, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like β-actin or GAPDH.
Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Dracorhodin's activation of MAPK and PI3K/Akt pathways.
Caption: Dracorhodin's pro-apoptotic and anti-survival signaling.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
References
- 1. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dracorhodin perchlorate induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dracorhodin perchlorate inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Research Applications of Dracorhodin Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dracorhodin perchlorate is the stable, synthetic analog of dracorhodin, a natural anthocyanin pigment found in "Dragon's blood," a resin from the Daemonorops draco plant.[1][2] It is widely utilized in research due to its significant pharmacological activities, including the induction of apoptosis in various cancer cell lines and the promotion of wound healing.[3][4] These application notes provide a comprehensive overview of Dracorhodin perchlorate, including its chemical properties, a representative synthesis protocol, and detailed methodologies for its application in cancer and wound healing research. The document summarizes key quantitative data and visualizes complex pathways and workflows to support experimental design and execution.
Chemical and Physical Properties
Dracorhodin perchlorate is a crystalline solid with defined chemical and physical characteristics crucial for its use in experimental settings.[5] Its solubility in common laboratory solvents dictates how stock solutions are prepared for in vitro and in vivo studies.[3]
| Property | Value | Reference |
| CAS Number | 125536-25-6 | [3][5] |
| Molecular Formula | C₁₇H₁₅ClO₇ | [6] |
| Molecular Weight | 366.75 g/mol | [3] |
| IUPAC Name | 7-hydroxy-5-methoxy-6-methyl-2-phenyl-1-benzopyrylium;perchlorate | [5] |
| Purity | ≥98% (Commercially available) | [2][5] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.20 mg/mL | [3][5] |
| λmax | 272, 309, 445 nm | [5] |
| Storage | Store at -20°C, protect from light | [3] |
Synthesis and Characterization of Dracorhodin Perchlorate
While Dracorhodin is a natural product, the perchlorate salt is a synthetic analog used to improve stability for research applications.[2][7] The synthesis involves the condensation of appropriate precursors to form the core benzopyrylium structure, followed by salt formation. The following protocol is a representative method based on common syntheses for this class of compounds.
Synthesis Workflow
The synthesis of Dracorhodin perchlorate can be conceptually broken down into the formation of the flavylium cation followed by precipitation as the perchlorate salt.
Caption: Workflow for the synthesis and quality control of Dracorhodin perchlorate.
Experimental Protocol: Synthesis
Materials:
-
2-Hydroxy-4-methoxy-5-methylacetophenone
-
Benzaldehyde
-
Ethyl acetate (anhydrous)
-
Hydrogen chloride (gas)
-
Glacial acetic acid
-
Perchloric acid (70%)
-
Diethyl ether
Procedure:
-
Condensation: Dissolve equimolar amounts of 2-hydroxy-4-methoxy-5-methylacetophenone and benzaldehyde in anhydrous ethyl acetate.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture for 4-6 hours until saturation.
-
Seal the reaction vessel and store it at 4°C for 48-72 hours, during which the flavylium chloride salt will precipitate.
-
Isolation: Collect the crude precipitate by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum.
-
Salt Formation: Dissolve the crude dracorhodin chloride salt in a minimal amount of warm glacial acetic acid.
-
Slowly add a 10% molar excess of 70% perchloric acid dropwise while stirring.
-
Allow the solution to cool to room temperature and then place it on ice to facilitate the precipitation of Dracorhodin perchlorate.
-
Purification: Collect the crystalline product by filtration. Wash the crystals with a small amount of cold acetic acid, followed by a thorough wash with diethyl ether.
-
Recrystallize the product from glacial acetic acid if necessary to achieve high purity.
-
Dry the final Dracorhodin perchlorate product under a high vacuum.
Protocol: Analytical Characterization
Objective: To confirm the identity, purity, and structure of the synthesized Dracorhodin perchlorate.
-
High-Performance Liquid Chromatography (HPLC):
-
System: Standard HPLC with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV-Vis detector set to the absorbance maxima (e.g., 445 nm).
-
Outcome: Assess purity (typically >98%).[2]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS).[8]
-
Analysis: Detect the molecular ion corresponding to the dracorhodin cation [C₁₇H₁₅O₃]⁺.
-
Outcome: Confirms the molecular weight of the cation.
-
-
Perchlorate Analysis (Ion Chromatography):
Application Notes: Biological Activity
Dracorhodin perchlorate exhibits potent bioactivity, primarily through the induction of apoptosis in cancer cells and modulation of signaling pathways involved in cell proliferation and inflammation, which contributes to its wound-healing properties.[11][12]
Anti-Cancer Activity and Signaling
Dracorhodin perchlorate is cytotoxic to a wide range of cancer cells, including prostate, breast, cervical, and glioma cell lines.[3][5] Its primary mechanism involves inducing apoptosis through multiple signaling pathways.
-
PI3K/Akt & NF-κB Inhibition: It suppresses the pro-survival PI3K/Akt pathway and inhibits NF-κB activation.[11][13]
-
p53 Upregulation: It increases the expression of the tumor suppressor protein p53.[11]
-
Caspase Activation & ROS Generation: The compound leads to the activation of executioner caspases (like caspase-3) and the generation of reactive oxygen species (ROS), culminating in programmed cell death.[5][11]
Caption: Key signaling pathways modulated by Dracorhodin perchlorate to induce apoptosis.
Wound Healing Activity
Dracorhodin perchlorate promotes wound healing by stimulating the proliferation of fibroblasts and keratinocytes.[4][14] This effect is largely mediated by the activation of MAPK signaling pathways.
-
ERK/p38 Activation: It significantly increases the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, key regulators of cell growth and differentiation.[4][14]
-
Fibroblast Proliferation: The activation of the ERK pathway is directly linked to enhanced fibroblast proliferation, which is critical for tissue regeneration and collagen deposition.[4][15]
-
Inflammation Regulation: It can also regulate the expression of inflammatory cytokines via the TLR4 pathway, creating a favorable environment for tissue repair.[12]
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT or CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Dracorhodin perchlorate in a cancer cell line.
Materials:
-
Cancer cell line (e.g., PC-3, MCF-7)[11]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dracorhodin perchlorate stock solution (10 mM in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of Dracorhodin perchlorate in a complete medium from the stock solution (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO concentration matched to the highest drug dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.
-
-
Data Acquisition: Measure the absorbance on a microplate reader (570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.
Protocol: In Vivo Wound Healing Model (Rat)
Objective: To evaluate the efficacy of topical Dracorhodin perchlorate in accelerating cutaneous wound healing.[1]
Materials:
-
Wistar rats (male, 8 weeks old)
-
Dracorhodin perchlorate ointment (e.g., 2.5, 5, 10 µg/mL in a Vaseline/DMSO base)[1][4]
-
Anesthetic (e.g., 10% chloral hydrate)
-
Surgical tools (biopsy punch, scissors)
-
Digital camera and ruler for documentation
Procedure:
-
Acclimatization: Acclimatize animals for one week before the experiment.
-
Wound Creation: Anesthetize a rat and shave the dorsal area. Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 8 mm diameter).
-
Treatment: Divide animals into groups (e.g., vehicle control, low-dose DP, high-dose DP). Apply 0.5 g of the respective ointment to the wound area daily.
-
Monitoring: Photograph the wounds at specific time points (e.g., days 0, 3, 7, 14, 21).
-
Data Analysis: Measure the wound area from the photographs using image analysis software. Calculate the wound healing rate as: [(Area_Day0 - Area_DayN) / Area_Day0] * 100%.
-
Histology (Optional): At the end of the experiment, sacrifice the animals and collect the wound tissue for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization and collagen deposition.
Quantitative Data Summary
The following tables summarize key quantitative findings from published research, providing a reference for expected outcomes.
Table 6.1: In Vitro Cytotoxicity of Dracorhodin Perchlorate
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value (µM) |
| PC-3 | Human Prostate Cancer | 24 h | 40.18 |
| MCF-7 | Human Breast Cancer | 48 h | ~40-150 (Dose-dependent inhibition) |
| HeLa | Human Cervical Cancer | 48 h | ~20-80 (Dose-dependent inhibition) |
| A375-S2 | Human Malignant Melanoma | 48 h | ~10-80 (Dose-dependent inhibition) |
| U937 | Human Histiocytic Lymphoma | 48 h | ~5-40 (Dose-dependent inhibition) |
| SGC-7901 | Human Gastric Adenocarcinoma | 48 h | ~25-200 (Dose-dependent inhibition) |
| (Data compiled from MedChemExpress and other sources)[11] |
Table 6.2: In Vivo Wound Healing Rate in Rats
| Treatment Group | Day 3 | Day 7 | Day 10 | Day 14 |
| Control (Vehicle) | 10.6% | 19.9% | 63.8% | 88.4% |
| DP Ointment | 14.5% | 28.2% | 72.9% | 95.4% |
| (Data adapted from Jiang et al., 2019)[1] |
References
- 1. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Dracorhodin perchlorate regulates fibroblast proliferation to promote rat's wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Dracorhodin perchlorate | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Perchlorate Analysis | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cell viability assays for testing Dracorhodin cytotoxicity in cancer cell lines.
Introduction
Dracorhodin, a synthetic analogue of a natural anthocyanin pigment, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its potential as an anti-cancer agent stems from its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis.[2][3] These application notes provide an overview of the common cell viability assays used to assess the cytotoxic and apoptotic effects of Dracorhodin on cancer cells. The provided protocols for the MTT and Annexin V/PI assays are foundational methods for researchers in oncology and drug development to quantify the efficacy of Dracorhodin and elucidate its mechanisms of action.
Mechanism of Action Overview
Dracorhodin perchlorate has been shown to induce apoptosis in various cancer cell lines, including human breast cancer (MCF-7), glioma (U87MG and T98G), lung squamous carcinoma (SK-MES-1), gastric tumor (SGC-7901), prostate cancer (PC-3), leukemia (HL-60), melanoma (A375-S2), and cervical cancer (HeLa) cells.[1][3] The cytotoxic effects of Dracorhodin are mediated through multiple signaling pathways, primarily converging on the induction of apoptosis.
Key molecular events associated with Dracorhodin-induced apoptosis include:
-
Activation of Caspases: Dracorhodin treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[2][4] This activation results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Mitochondrial Pathway Involvement: The intrinsic pathway of apoptosis is triggered by Dracorhodin, evidenced by changes in the expression of Bcl-2 family proteins. Dracorhodin upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to a decreased mitochondrial membrane potential and the release of cytochrome c.[2]
-
p53 Accumulation: In some cancer cell lines, Dracorhodin has been observed to increase the expression of the p53 tumor suppressor protein, which can, in turn, promote apoptosis.[4]
-
Generation of Reactive Oxygen Species (ROS): Dracorhodin can induce the production of ROS, which can act as signaling molecules to promote apoptosis.[2]
Data Presentation
The following tables summarize the cytotoxic effects of Dracorhodin on various cancer cell lines as determined by cell viability and apoptosis assays.
Table 1: IC50 Values of Dracorhodin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT | 48 | Not explicitly stated, but dose-dependent inhibition observed up to 80 µM | |
| SK-MES-1 | Lung Squamous Carcinoma | MTT | 48 | Not explicitly stated, but significant growth inhibition at 20-80 µM | |
| U87MG | Glioma | MTT | 48 | Not explicitly stated, but dose-dependent inhibition | [3] |
| T98G | Glioma | MTT | 48 | Not explicitly stated, but dose-dependent inhibition | [3] |
| A375-S2 | Melanoma | Not Specified | Not Specified | Not explicitly stated, but apoptosis induced | [4] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | Not explicitly stated, but proliferation inhibited | [2] |
Note: IC50 values are often study-specific and can vary based on experimental conditions. The provided data is a summary of reported effects.
Table 2: Apoptosis Induction by Dracorhodin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Dracorhodin Concentration (µM) | Incubation Time (h) | Apoptotic Effect | Reference |
| MCF-7 | Breast Cancer | Annexin V/PI | 60 | 24 | Increased Annexin V positive cells | |
| HeLa | Cervical Cancer | DNA fragmentation, Caspase activity | Not Specified | Not Specified | Increased DNA fragmentation and caspase-3, -8, -9 activity | [2] |
| A375-S2 | Melanoma | Not Specified | Not Specified | Not Specified | Upregulation of Bax/Bcl-2 ratio, activation of caspases | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effect of Dracorhodin on adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1][5]
Materials:
-
Dracorhodin stock solution (in DMSO or other suitable solvent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Dracorhodin Treatment:
-
Prepare serial dilutions of Dracorhodin in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Dracorhodin to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the Dracorhodin stock).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the Dracorhodin concentration to determine the IC50 value (the concentration of Dracorhodin that inhibits cell growth by 50%).
-
Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[3][6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[6]
Materials:
-
Dracorhodin stock solution
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of Dracorhodin and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, collect them directly.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached).
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualization
Caption: Experimental workflows for assessing Dracorhodin cytotoxicity.
References
- 1. 細胞計數與健康分析 [sigmaaldrich.com]
- 2. Dracorhodin perchlorate induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dracorhodin perchlorate induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Dracorhodin in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to obtaining reliable and reproducible experimental results. Dracorhodin, a promising natural compound with a range of biological activities, is known for its inherent instability in aqueous solutions, posing a significant challenge in experimental and formulation studies. This technical support center provides a comprehensive guide to understanding and improving the stability of Dracorhodin in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is my Dracorhodin solution changing color and showing reduced activity over time?
A1: Dracorhodin is inherently unstable in aqueous solutions, and its stability is highly dependent on the pH of the solution.[1] The flavylium cation structure of Dracorhodin undergoes transformations at different pH values, leading to changes in color and a potential loss of biological activity. In neutral or alkaline solutions, the degradation process is accelerated.
Q2: What is the most stable form of Dracorhodin for experimental use?
A2: Dracorhodin perchlorate is a salt form of Dracorhodin that has been reported to be more stable than the parent compound.[2] Using the perchlorate salt can be a first step in improving the stability of your experimental solutions.
Q3: At what pH should I prepare my Dracorhodin stock solutions?
A3: To maximize stability, it is recommended to prepare Dracorhodin stock solutions in an acidic buffer. While specific degradation kinetics at various pH values are not extensively published, related anthocyanin compounds show optimal stability in the pH range of 2.0 to 4.0. It is advisable to perform preliminary stability tests within this range to determine the optimal pH for your specific experimental conditions.
Q4: Can I store Dracorhodin solutions at room temperature?
A4: It is not recommended to store Dracorhodin solutions at room temperature for extended periods due to accelerated degradation. For short-term storage, refrigeration (2-8 °C) is preferable. For long-term storage, freezing (-20 °C or lower) is recommended. Always protect solutions from light to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid color change of the solution (e.g., from red to colorless). | pH-dependent degradation of the Dracorhodin flavylium structure. | 1. Verify the pH of your aqueous solution. 2. Prepare solutions using an acidic buffer (e.g., citrate or acetate buffer, pH 3-5). 3. Prepare fresh solutions before each experiment. |
| Precipitation in the aqueous solution. | Poor solubility and/or aggregation of Dracorhodin. | 1. Consider using Dracorhodin perchlorate, which may have better solubility. 2. Employ solubilizing agents such as cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin). 3. Prepare a more dilute solution if experimentally feasible. |
| Inconsistent results between experiments. | Degradation of Dracorhodin stock or working solutions. | 1. Aliquot stock solutions and store them frozen (-20°C or -80°C) to avoid repeated freeze-thaw cycles. 2. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Prepare working solutions immediately before use from a freshly thawed stock aliquot. 4. Implement a stability-indicating HPLC method to quantify the concentration of intact Dracorhodin before each experiment. |
| Loss of biological activity. | Chemical degradation of the Dracorhodin molecule. | 1. Follow all the above-mentioned steps to ensure the chemical integrity of the compound. 2. Consider formulation strategies like microencapsulation or the addition of antioxidants to protect Dracorhodin from degradation during the experiment. |
Experimental Protocols
Stability-Indicating HPLC Method for Dracorhodin Quantification
This method can be used to assess the concentration of Dracorhodin in your solutions and monitor its degradation over time.
Chromatographic Conditions:
-
Column: Nucleosil C18, 7 µm, 4.0 x 150 mm[3]
-
Mobile Phase: Acetonitrile:Methanol:0.05 M Sodium Dihydrogen Phosphate (30:5:65, v/v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a standard stock solution of Dracorhodin of known concentration in a suitable solvent (e.g., methanol).
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Inject the standards and your experimental samples into the HPLC system.
-
Quantify the amount of Dracorhodin in your samples by comparing the peak area to the calibration curve.
Forced Degradation Study Protocol
To understand the stability of Dracorhodin under various stress conditions, a forced degradation study can be performed. This involves subjecting the Dracorhodin solution to harsh conditions to accelerate degradation.
Stress Conditions:
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photodegradation: Expose the solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
Procedure:
-
Prepare a solution of Dracorhodin at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose aliquots of the solution to the different stress conditions outlined above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method to determine the percentage of degradation.
Stabilization of Dracorhodin using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability in aqueous solutions.
Protocol:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 1-10% w/v) in your experimental buffer.
-
Add Dracorhodin powder slowly to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for a defined period (e.g., 24-48 hours) to allow for complex formation.
-
Filter the solution to remove any undissolved Dracorhodin.
-
Determine the concentration of complexed Dracorhodin using the HPLC method.
-
Assess the stability of the Dracorhodin-HP-β-CD complex under your experimental conditions and compare it to a solution of Dracorhodin without HP-β-CD.
Microencapsulation of Dracorhodin using Spray Drying
Microencapsulation can protect Dracorhodin from environmental factors such as light, oxygen, and moisture.
Protocol:
-
Wall Material Selection: Choose a suitable wall material, such as maltodextrin or a combination of maltodextrin and gum arabic.
-
Emulsion Preparation:
-
Dissolve the wall material in distilled water to create a solution of a specific concentration (e.g., 20-30% w/v).
-
Dissolve Dracorhodin in a suitable solvent (e.g., ethanol).
-
Add the Dracorhodin solution to the wall material solution and homogenize to form a stable emulsion.
-
-
Spray Drying Parameters:
-
Inlet Temperature: 150-180°C.
-
Outlet Temperature: 70-90°C.
-
Feed Flow Rate: Adjust to achieve the desired outlet temperature.
-
Atomization Pressure: Adjust according to the equipment specifications.
-
-
Collection and Storage: Collect the resulting powder and store it in a cool, dry, and dark place.
-
Characterization: Evaluate the microcapsules for encapsulation efficiency, particle size, and stability of the encapsulated Dracorhodin.
Signaling Pathway Diagrams
Dracorhodin perchlorate has been shown to influence several signaling pathways, particularly in the context of wound healing. The following diagrams illustrate these pathways.
Caption: Dracorhodin activates the Ras/MAPK signaling pathway.
Caption: Dracorhodin influences the Wnt/β-catenin signaling pathway.
Caption: Dracorhodin modulates the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Tocopherol-ascorbic acid hybrid antioxidant based cationic amphiphile for gene delivery: Design, synthesis and transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Reversed-phase HPLC determination of dracorhodin in Daemonorops draco] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield in Dracorhodin extraction protocols.
Welcome to the technical support center for Dracorhodin extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Dracorhodin from its natural sources, primarily the resin of Daemonorops draco (Dragon's Blood). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you overcome challenges related to low yield and purity.
Frequently Asked Questions (FAQs)
Q1: My final yield of Dracorhodin is consistently low. What are the most common causes?
A1: Low yield in Dracorhodin extraction is a frequent issue primarily stemming from three factors:
-
Suboptimal Solvent System: The choice and ratio of solvents for both the initial extraction and subsequent purification are critical. An inappropriate solvent system will fail to efficiently extract Dracorhodin or separate it from other major constituents of the resin.
-
Compound Instability (pH Sensitivity): Dracorhodin is a flavylium salt, and its structure is highly dependent on the pH of the solution. It can exist in multiple forms, not all of which are stable. Failure to maintain an acidic environment during the final purification steps can lead to degradation or conversion to other forms, drastically reducing the yield of the desired red flavylium cation.[1][2]
-
Inefficient Purification Method: Traditional methods like simple maceration or column chromatography may not be sufficient to resolve the complex mixture of compounds in Dragon's Blood resin, leading to significant product loss during purification steps.
Q2: What is the significance of pH modulation during the extraction process?
A2: The pH is arguably the most critical parameter in the purification of Dracorhodin.[1] The molecule exists in different structural forms depending on the pH. In acidic conditions, it exists predominantly as the stable, red-colored flavylium cation, which is the desired form. As the pH increases towards neutral or alkaline, it can convert to other, less stable forms. Therefore, modulating the pH, typically by adding an acid like HCl, is essential during purification to ensure that Dracorhodin is maintained in its stable flavylium form, allowing for its effective separation and preventing yield loss.[1][2]
Q3: Is there a more stable form of Dracorhodin I can use as a reference standard?
A3: Yes, Dracorhodin perchlorate is a more stable salt form of Dracorhodin.[3][4] It is often used as a certified reference substance in analytical studies, such as for HPLC, and in various biological and pharmacological research due to its stability.[1][3][4]
Q4: Which analytical method is best for determining the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a Dracorhodin extract.[1] A C18 column is typically used, with a mobile phase often consisting of an acetonitrile and acidified water mixture (e.g., 1% aqueous acetic acid).[1] Purity is determined by comparing the peak area of Dracorhodin to the total peak area in the chromatogram.
Troubleshooting Guide: Low Extraction Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields of Dracorhodin.
Logical Flow for Troubleshooting Low Yield
The following diagram illustrates a step-by-step decision-making process for troubleshooting common issues.
Caption: Troubleshooting flowchart for diagnosing low Dracorhodin yield.
Quantitative Data Summary
The selection of a proper solvent system is critical for the successful separation of Dracorhodin using High-Speed Counter-Current Chromatography (HSCCC). The following table summarizes the outcomes of different solvent systems tested for this purpose.
| Solvent System (v/v/v/v) | Components | K-value | Peak Resolution | Yield from 100mg Crude Resin | Purity | Reference |
| 2:3:2:3 | n-hexane / ethyl acetate / methanol / water | Optimal | Good | 6.6 mg | >98% | [1] |
| 1:1:1:1 | n-hexane / ethyl acetate / methanol / water | Suitable | Poor | Not Reported | Low | [1] |
Detailed Experimental Protocols
Protocol 1: Optimized Extraction and Purification of Dracorhodin
This protocol is based on the successful single-step HSCCC purification method which addresses the core challenges of yield and purity.[1]
A. Initial Crude Extraction
-
Preparation: Dry and grind 56 g of Daemonorops draco resin into a fine powder.
-
Extraction: Place the powder in a flask and add 250 mL of 95% ethanol.
-
Reflux: Heat the mixture under reflux for 1.5 hours.
-
Repeat: Repeat the extraction procedure two more times (for a total of three extractions).
-
Combine and Evaporate: Combine all ethanol extracts and evaporate the solvent under reduced pressure to yield the crude extract (approximately 9.5 g). Store the crude extract at 4°C.
B. HSCCC Purification
-
Solvent System Preparation: Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a 2:3:2:3 volume ratio. Shake the mixture vigorously in a separatory funnel and allow the phases to separate.
-
Sample Preparation: Dissolve 100 mg of the crude ethanol extract in 2.5 mL of the solvent system (equal parts upper and lower phase).
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the stationary phase (the upper phase).
-
Rotate the column at the desired speed (e.g., 800-900 rpm).
-
Pump the mobile phase (the lower phase) into the column at a flow rate of 1.5-2.0 mL/min.
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
-
Fraction Collection & Analysis: Continuously monitor the effluent with a UV detector (e.g., at 275 nm) and collect fractions. Analyze the collected fractions using HPLC to identify those containing pure Dracorhodin.
-
pH Modulation: For fractions containing Dracorhodin, adjust the pH to an acidic level with HCl to ensure the compound remains in its stable flavylium form. This is crucial for obtaining a pure, stable final product.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from raw material to purified Dracorhodin.
Caption: Optimized workflow for Dracorhodin extraction and purification.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation-Targeting Emulsion Gel for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dracorhodin Insolubility in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Dracorhodin perchlorate insolubility in cell culture media.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My dracorhodin perchlorate, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening and how can I prevent this?
Answer: This is a common issue known as "solvent-shifting" precipitation. Dracorhodin perchlorate is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is rapidly diluted into the medium, the compound is forced into an environment where it is no longer soluble, causing it to crash out of solution.
Recommended Solutions:
-
Slow, Dropwise Addition with Agitation: Add the DMSO stock solution to your pre-warmed (37°C) cell culture medium drop by drop while gently vortexing or swirling the medium. This allows for a more gradual change in solvent polarity, giving the compound a better chance to disperse and remain in solution at a supersaturated state for the duration of your experiment.
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Higher concentrations of DMSO can be toxic to cells and can also increase the likelihood of your compound precipitating. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
-
Work with Lower Concentrations of Dracorhodin Perchlorate: Consider if your experimental design allows for the use of a lower final concentration of dracorhodin perchlorate. Many published studies have shown biological activity at concentrations ranging from 0.5 µg/mL to 10 µg/mL, where solubility is more manageable.[1][2][3]
-
Prepare an Intermediate Dilution: Instead of adding a highly concentrated DMSO stock directly to your full volume of media, you can first make an intermediate dilution in a smaller volume of media. This can sometimes help to mitigate the immediate shock of the solvent shift.
Question 2: I've tried the above steps, but I still see a fine precipitate or cloudiness in my media after some time. What else can I do?
Answer: Delayed precipitation can occur if the kinetic solubility of dracorhodin perchlorate in your specific cell culture system is exceeded, or if the compound is unstable over the course of your experiment.
Recommended Solutions:
-
Determine the Kinetic Solubility: It is crucial to determine the maximum concentration of dracorhodin perchlorate that will remain in solution in your specific cell culture medium (e.g., DMEM, RPMI-1640) with your chosen serum concentration under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.
-
Sonication: After preparing your dracorhodin perchlorate working solution, you can briefly sonicate it in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
-
Inclusion of Serum: If your experimental protocol allows, the presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes help to stabilize compounds in solution through protein binding. If you are working in serum-free conditions, this may be a contributing factor to the insolubility.
-
pH Considerations: Dracorhodin is a flavylium salt and its structure can be pH-dependent. While standard cell culture media are buffered, significant changes in pH due to high cell density and metabolic activity could potentially affect solubility. Ensure your cultures are not overly confluent and that the medium's buffering capacity is maintained.
Question 3: How do I know if the precipitation I'm seeing is the dracorhodin perchlorate or something else in my media?
Answer: It is important to distinguish between compound precipitation and other potential causes of turbidity in cell culture media, such as bacterial or fungal contamination, or precipitation of media components.
Distinguishing Features:
-
Compound Precipitation: Often appears as fine, crystalline particles or a general cloudiness that may settle over time. It typically occurs shortly after the addition of the compound and is usually uniform throughout the well or flask.
-
Microbial Contamination: May cause a more uniform turbidity that can increase over time. It is often accompanied by a rapid change in the color of the phenol red indicator in the medium (usually to yellow, indicating a drop in pH) and the presence of motile microorganisms visible under high magnification.
-
Media Component Precipitation: Can occur due to temperature fluctuations (e.g., moving from cold storage to a 37°C incubator) or incorrect preparation of media from powder. This type of precipitate may appear as amorphous or crystalline and is present even in the absence of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of dracorhodin perchlorate?
A1: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing a stock solution of dracorhodin perchlorate.[4][5][6]
Q2: What is the known solubility of dracorhodin perchlorate?
A2: The solubility of dracorhodin perchlorate in common laboratory solvents is summarized in the table below. Note that the solubility in aqueous solutions is significantly lower.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1%. While some robust cell lines may tolerate up to 1%, it is always recommended to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line and experimental duration.
Q4: Can I pre-mix dracorhodin perchlorate with my media and then filter-sterilize it?
A4: This is generally not recommended. Due to the low aqueous solubility of dracorhodin perchlorate, a significant portion of the compound may be lost during the filter sterilization process as it binds to the filter membrane. It is better to prepare a concentrated stock solution in DMSO, filter-sterilize the stock solution if necessary (using a DMSO-compatible filter), and then add it to your sterile cell culture medium.
Q5: Are there any other methods to improve the solubility of dracorhodin perchlorate in my experiments?
A5: For in vitro experiments, the methods described in the troubleshooting guide are the most common and practical. For other applications, such as in vivo studies, formulation strategies like creating emulsions or gels have been employed to improve the delivery and solubility of dracorhodin perchlorate.
Data Presentation
Table 1: Solubility of Dracorhodin Perchlorate in Various Solvents
| Solvent | Concentration | Molar Equivalent (approx.) |
| DMSO (Dimethyl sulfoxide) | 30 mg/mL | 81.8 mM |
| DMF (N,N-Dimethylformamide) | 30 mg/mL | 81.8 mM |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | 0.54 mM |
Molecular Weight of Dracorhodin Perchlorate: 366.75 g/mol [4][5][6]
Table 2: Experimentally Used Concentrations of Dracorhodin Perchlorate in Cell Culture
| Cell Line | Medium | Concentration Range | Reference |
| HaCaT (human keratinocytes) | DMEM | 0.5 - 2 µg/mL | [1][7] |
| NIH/3T3 (mouse fibroblasts) | DMEM | 0.5 - 4 µg/mL | [3] |
| Fibroblasts | DMEM | 1.25 - 40 µg/mL | [2] |
| PC-3 (human prostate cancer) | Not specified | 10 - 80 µmol/L | [8] |
| SGC-7901 (human gastric adenocarcinoma) | Not specified | up to 100 µmol/L | [9] |
Experimental Protocols
Protocol 1: Preparation of Dracorhodin Perchlorate Working Solution for Cell Culture
Objective: To prepare a working solution of dracorhodin perchlorate in cell culture medium with minimal precipitation.
Materials:
-
Dracorhodin perchlorate powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of dracorhodin perchlorate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL or approximately 27.3 mM).
-
Vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath may aid dissolution. This stock solution can be stored at -20°C for several months.
-
-
Prepare the Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration in the medium. Ensure the final DMSO concentration does not exceed your cell line's tolerance limit (ideally ≤ 0.1%).
-
In a sterile conical tube, add the pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the dracorhodin perchlorate DMSO stock solution drop by drop.
-
Continue to gently mix for a few seconds to ensure homogeneity.
-
-
Visual Inspection and Use:
-
Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
-
Use the freshly prepared working solution immediately to treat your cells.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
Objective: To determine the maximum concentration of dracorhodin perchlorate that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
Dracorhodin perchlorate DMSO stock solution (e.g., 10 mg/mL)
-
Your specific cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile 96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where dracorhodin perchlorate absorbs (e.g., 445 nm)
Methodology:
-
Prepare a Serial Dilution of Dracorhodin Perchlorate:
-
In the 96-well plate, prepare a serial dilution of your dracorhodin perchlorate DMSO stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
It is critical to keep the final DMSO concentration constant across all wells. To do this, you can first prepare intermediate dilutions of the stock in DMSO and then add a fixed small volume of each to the medium.
-
Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).
-
-
Incubation:
-
Cover the plate and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours, 24 hours).
-
-
Measurement of Precipitation:
-
After incubation, visually inspect the plate for any signs of precipitation.
-
Use a plate reader to measure the absorbance or light scattering at a suitable wavelength (e.g., 445 nm for absorbance). An increase in absorbance or light scattering compared to the vehicle control indicates precipitation.
-
-
Data Analysis:
-
Plot the absorbance/light scattering values against the concentration of dracorhodin perchlorate.
-
The highest concentration that does not show a significant increase in absorbance/light scattering compared to the vehicle control is considered the kinetic solubility of dracorhodin perchlorate in your specific cell culture system.
-
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship for Troubleshooting
References
- 1. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Dracorhodin perchlorate suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dracorhodin Perchlorate Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dracorhodin perchlorate (DP) in in vivo animal studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage for dracorhodin perchlorate in vivo?
The recommended starting dosage depends on the administration route and the animal model. For topical application in wound healing studies in rats, ointments with concentrations ranging from 2.5 µg/mL to 200 µg/mL have been used.[1][2][3] For systemic administration via intraperitoneal (IP) injection in mice, a dosage range of 5-20 mg/kg has been reported.[3][4]
2. How should dracorhodin perchlorate be prepared for in vivo administration?
Dracorhodin perchlorate is soluble in DMF (30 mg/mL) and DMSO (30 mg/mL).[5] For topical administration, a common method is to first dissolve the DP in DMSO and then mix it with a vehicle like Vaseline to form an ointment.[1][6] For intraperitoneal injections, dissolving DP in a vehicle suitable for injection is necessary. While not explicitly stated in the reviewed literature for IP injection, a solution of DMSO and PBS may be a viable option, though solubility is lower in this mixture (0.20 mg/mL in a 1:4 DMSO:PBS solution).[5]
3. What are the known signaling pathways activated by dracorhodin perchlorate in vivo?
In vivo and in vitro studies have shown that dracorhodin perchlorate can activate several signaling pathways, including:
-
ERK (Extracellular signal-regulated kinase): Associated with fibroblast proliferation and wound healing.[1][2]
-
PI3K/Akt: Involved in cell proliferation and survival.[4][7]
-
TLR4 (Toll-like receptor 4): Plays a role in regulating inflammatory responses during wound healing in diabetic models.[1][3]
-
β-catenin: Involved in wound healing processes in human keratinocytes.
4. What are the potential adverse effects of dracorhodin perchlorate in animal models?
One study in zebrafish embryos noted mild cardiac edema at a concentration of 2.5 µg/mL, while 1.25 µg/mL showed no gross morphological defects.[9] Information on systemic toxicity in rodent models is limited in the reviewed literature. Perchlorates, in general, can affect thyroid function, but the doses used for dracorhodin perchlorate are relatively low.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of dracorhodin perchlorate | Inappropriate solvent selection. | Dracorhodin perchlorate has good solubility in DMSO and DMF (30 mg/mL).[5] For aqueous-based solutions for injection, a co-solvent system like DMSO:PBS may be used, but be aware of the lower solubility (0.20 mg/mL in a 1:4 ratio).[5] |
| Inconsistent results in wound healing studies | Non-uniform application of topical ointment. | Ensure a consistent amount and thickness of the ointment is applied to the wound area in each animal. Using a template to define the wound area can help maintain consistency. |
| Precipitation of the compound upon dilution | The compound is crashing out of solution when a non-solvent is added. | When diluting a stock solution (e.g., in DMSO), add the stock to the diluent slowly while vortexing. Consider the final concentration and the percentage of the solvent in the final vehicle to ensure the compound remains in solution. |
| Observed toxicity or adverse events | The administered dose is too high for the specific animal model or administration route. | If adverse effects are observed, consider reducing the dosage. For example, in zebrafish embryos, a concentration of 1.25 µg/mL was found to be effective without causing morphological defects, whereas 2.5 µg/mL caused mild cardiac edema.[9] |
Quantitative Data Summary
Table 1: Topical Administration of Dracorhodin Perchlorate in Rats
| Concentration | Animal Model | Application | Observed Effect | Reference |
| 2.5 µg/mL, 5 µg/mL, 10 µg/mL | Wistar Rats | Ointment applied to full-thickness wounds | Accelerated wound healing and increased fibroblast proliferation.[2][11][12] | [2][11][12] |
| 200 µg/mL | Diabetic Rats | Ointment applied to skin wounds | Promoted wound healing, collagen deposition, and regulated inflammatory factors.[3] | [3] |
Table 2: Systemic and Other In Vivo Administration of Dracorhodin Perchlorate
| Dosage/Concentration | Animal Model | Administration Route | Dosing Regimen | Observed Effect | Reference |
| 5-20 mg/kg | Diabetic Mice | Intraperitoneal (IP) | Every other day for 30 days | Lowered blood glucose and raised insulin levels.[3][4] | [3][4] |
| 0.31, 0.62, 1.25, 2.5 µg/mL | Zebrafish Embryos | Immersion | --- | Pro-angiogenic effects; 2.5 µg/mL caused mild cardiac edema.[9] | [9] |
Experimental Protocols
Protocol 1: Preparation of Dracorhodin Perchlorate Ointment for Topical Application
This protocol is based on methodologies described in wound healing studies in rats.[1][6]
-
Stock Solution Preparation: Dissolve 20 mg of dracorhodin perchlorate in 2 mL of DMSO to create a 10 mg/mL stock solution.
-
Intermediate Dilution: Take 20 µL of the stock solution and dissolve it in 980 µL of DMSO to achieve a final concentration of 200 µg/mL.
-
Ointment Formulation: Mix 1 mL of the 200 µg/mL dracorhodin perchlorate solution with 16 g of Vaseline.
-
Storage: Store the prepared ointment at 4°C.
Protocol 2: Intraperitoneal (IP) Administration in Mice
This protocol is a general guideline for IP injections in rodents and should be adapted based on specific experimental needs and institutional guidelines.
-
Solution Preparation: Based on the desired dosage (e.g., 10 mg/kg) and the solubility of dracorhodin perchlorate, prepare a solution in a suitable vehicle. Given its solubility, DMSO can be used as a solvent. However, the final concentration of DMSO in the injected volume should be minimized to avoid toxicity. A co-solvent system with saline or PBS may be necessary.
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: The injection should be administered into a lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection Procedure: Use an appropriate gauge needle and insert it at a shallow angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel. Inject the solution slowly.
Visualizations
Caption: Experimental workflow for in vivo studies with dracorhodin perchlorate.
Caption: Simplified signaling pathways activated by dracorhodin perchlorate.
References
- 1. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dracorhodin perchlorate regulates fibroblast proliferation to promote rat's wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined metabolomics and network pharmacology to elucidate the mechanisms of Dracorhodin Perchlorate in treating diabetic foot ulcer rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The angiogenic effect of dracorhodin perchlorate on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo pro-angiogenic effects of dracorhodin perchlorate in zebrafish embryos: A novel bioactivity evaluation platform for commercial dragon blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dracorhodin perchlorate protects pancreatic β-cells against glucotoxicity- or lipotoxicity-induced dysfunction and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability of Commercial Dragon's Blood Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and minimizing batch-to-batch variability in commercial Dragon's blood extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of commercial Dragon's blood extract, and how do they differ?
A1: Commercial Dragon's blood is a red resin obtained from several plant genera, primarily Dracaena, Daemonorops, Croton, and Pterocarpus.[1][2][3][4] These sources differ significantly in their chemical composition, which is a major contributor to batch-to-batch variability. For instance, Dracaena species are rich in flavonoids, while Croton species are known for their content of proanthocyanidins and the alkaloid taspine.[5] Extracts from Daemonorops palms are also a common source of commercial Dragon's blood.[6]
Q2: What are the main chemical constituents of Dragon's blood extract?
A2: The primary chemical constituents of Dragon's blood extract are flavonoids, including chalcones, dihydrochalcones, and flavans.[1] Other significant compounds include terpenoids, steroids, saponins, and phenols.[1] Specific bioactive compounds that have been identified include loureirin A, loureirin B, resveratrol, and pterostilbene.[7] The exact composition can vary significantly depending on the plant source.[2]
Q3: What factors contribute to batch-to-batch variability in Dragon's blood extracts?
A3: Batch-to-batch variability in botanical extracts is a common issue arising from the natural diversity of plant materials and processing methods.[8][9] Key factors for Dragon's blood include:
-
Plant Species and Genus: Different source plants produce resins with distinct chemical profiles.[2][3]
-
Geographical Origin and Climate: Environmental conditions significantly influence the phytochemical composition of the plant.[8]
-
Harvesting Time and Method: The age of the plant and the time of harvest can affect the concentration of bioactive compounds.[10]
-
Storage Conditions: Improper storage can lead to degradation of chemical constituents.[8]
-
Extraction Method: The solvent used (e.g., ethanol, methanol, water), temperature, and duration of extraction can greatly impact the final composition of the extract.[11]
Q4: How can I assess the quality and consistency of a new batch of Dragon's blood extract?
A4: A combination of analytical techniques is recommended for comprehensive quality assessment. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for creating a chemical fingerprint and quantifying key marker compounds.[4][8] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile components like terpenoids.[9] It is advisable to compare the chemical profile of a new batch against a previously established reference standard.
Troubleshooting Guides
Problem 1: Inconsistent experimental results between different batches of Dragon's blood extract.
-
Possible Cause: Significant variation in the chemical composition between batches.
-
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) from the supplier: The CoA should provide information on the botanical source, geographical origin, and ideally, a chromatographic profile (e.g., HPLC) with the quantification of major marker compounds.
-
Perform your own analytical validation:
-
Conduct HPLC or UPLC analysis to generate a chemical fingerprint of each batch. Compare the chromatograms for the presence and relative abundance of key peaks.
-
Quantify known bioactive marker compounds, such as loureirin A and B for Dracaena extracts, and compare their concentrations across batches.
-
-
Standardize the extract based on a key bioactive compound: If possible, adjust the concentration of the extract in your experiments to normalize the amount of a specific marker compound.
-
Source from a single, reputable supplier: Establishing a relationship with a supplier who can provide consistent material is crucial. Inquire about their quality control procedures.[12]
-
Problem 2: Observed biological activity of the extract is lower than expected.
-
Possible Cause: Degradation of active compounds or incorrect extraction/handling.
-
Troubleshooting Steps:
-
Check storage conditions: Dragon's blood extract should be stored in a cool, dark, and dry place to prevent degradation of light- and heat-sensitive compounds.
-
Evaluate the extraction solvent: The solvent used for reconstitution or further extraction in your lab can impact the solubility of active compounds. Ensure the solvent system is appropriate for the target compounds.
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Assess the age of the extract: Older extracts may have degraded over time. If possible, use freshly procured batches.
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Perform a bioassay alongside chemical analysis: Correlate the chemical profile (e.g., HPLC fingerprint) with a relevant biological activity assay to ensure that the observed chemical composition translates to the expected efficacy.
-
Problem 3: Difficulty in identifying the active compound(s) responsible for the observed effect.
-
Possible Cause: The observed biological activity may be due to the synergistic effect of multiple compounds rather than a single constituent.
-
Troubleshooting Steps:
-
Fractionate the crude extract: Use chromatographic techniques (e.g., column chromatography) to separate the extract into fractions of varying polarity.
-
Test the biological activity of each fraction: This will help to isolate the fraction(s) containing the active components.
-
Further purify and identify compounds from the active fraction(s): Employ techniques like preparative HPLC to isolate individual compounds, and use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
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Test the activity of isolated compounds: Evaluate the biological activity of the purified compounds individually and in combination to investigate synergistic effects.
-
Data Presentation
Table 1: Key Bioactive Compounds in Dragon's Blood Extracts from Different Genera
| Genus | Major Bioactive Compounds | Key Marker Compounds for Standardization |
| Dracaena | Flavonoids (Chalcones, Dihydrochalcones, Flavans), Steroids, Terpenoids | Loureirin A, Loureirin B, Resveratrol |
| Daemonorops | Flavonoids, Resin Terpenoid Acids | Dracorhodin |
| Croton | Proanthocyanidins, Diterpenes, Alkaloids | Taspine |
| Pterocarpus | Flavonoids, Stilbenes | Pterostilbene |
Table 2: Recommended Analytical Techniques for Quality Control
| Analytical Technique | Target Analytes | Purpose |
| HPLC/UPLC-PAD/UV | Flavonoids, Phenolic Compounds | Fingerprinting, Quantification of marker compounds |
| LC-MS/MS | Broad range of known and unknown compounds | Identification and quantification of metabolites |
| GC-MS | Volatile and semi-volatile compounds (e.g., Terpenoids) | Identification and quantification |
| FT-IR Spectroscopy | Functional groups of compounds | Overall chemical profile comparison |
Experimental Protocols
Protocol 1: HPLC Fingerprinting and Quantification of Flavonoids in Dracaena Dragon's Blood Extract
-
Sample Preparation:
-
Accurately weigh 100 mg of the powdered Dragon's blood resin.
-
Add 10 mL of methanol and sonicate for 30 minutes.[13]
-
Repeat the extraction once more with an additional 10 mL of methanol.
-
Combine the extracts and bring the final volume to 25 mL with methanol in a volumetric flask.
-
Filter the solution through a 0.22 µm syringe filter before injection.[13]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient could be: 0-2 min, 25% A; 2-15 min, 25-55% A.[4]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 280 nm for flavonoids.[4]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for marker compounds (e.g., Loureirin A and Loureirin B).
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of the marker compounds in the extract sample by comparing their peak areas to the calibration curve.
-
Protocol 2: GC-MS Analysis of Terpenoids in Dragon's Blood Extract
-
Sample Preparation (Headspace Analysis):
-
Weigh a small amount of the powdered resin (e.g., 40 mg) into a headspace vial.
-
Add an appropriate solvent (e.g., ethanol) and an internal standard.
-
Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector: Headspace sampler.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.
-
Carrier Gas: Helium.
-
MS Detector: Operate in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the terpenoids by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified terpenes by comparing their peak areas to that of the internal standard.
-
Mandatory Visualizations
Signaling Pathways
Dragon's blood extracts have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Modulation of key signaling pathways by Dragon's blood extract.
Dragon's blood extract has been shown to inhibit the TLR4/NF-κB pathway, thereby reducing inflammation.[6][14] It can also activate the PI3K/AKT/mTOR pathway, which is involved in cell survival and cardioprotection.[1] Additionally, it has been reported to activate the MAPK pathway, leading to apoptosis in cancer cells, and inhibit the TGF-β/Smad3 pathway, which can suppress tumor growth and metastasis.[5][15][16]
Experimental Workflow
A systematic workflow is essential for minimizing batch-to-batch variability and ensuring reproducible experimental outcomes.
Caption: Workflow for ensuring consistency of Dragon's blood extract.
This workflow outlines the key steps from procurement to data analysis to ensure the quality and consistency of Dragon's blood extracts used in research. This systematic approach helps to minimize variability and enhance the reliability of experimental results.
References
- 1. Dragon's Blood exerts cardio-protection against myocardial injury through PI3K-AKT-mTOR signaling pathway in acute myocardial infarction mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chinese Dragon’s Blood EtOAc Extract Inhibits Liver Cancer Growth Through Downregulation of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dragon's blood attenuates LPS-induced intestinal epithelial barrier dysfunction via upregulation of FAK-DOCK180-Rac1-WAVE2-Arp3 and downregulation of TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101411833A - Dragon's blood extract as well as preparation method and application thereof - Google Patents [patents.google.com]
- 8. [RP-HPLC characteristics of dragon's blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masi.eu [masi.eu]
- 11. Combining Different Natural Plant Extracts to Stabilize the Antioxidative Activity of Dragon’s Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dragon’s Blood Inhibits Chronic Inflammatory and Neuropathic Pain Responses by Blocking the Synthesis and Release of Substance P in Rats [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. [Effect of dragon's blood extract on periodontal tissue repair and TLR4/NF-κB signal pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chinese dragon's blood ethyl acetate extract suppresses gastric cancer progression through induction of apoptosis and autophagy mediated by activation of MAPK and downregulation of the mTOR-Beclin1 signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chinese Dragon's Blood EtOAc Extract Inhibits Liver Cancer Growth Through Downregulation of Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Isolation of Dracorhodin from Crude Dragon's Blood Resin
Welcome to the technical support center for the high-purity isolation of dracorhodin. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions (FAQs) related to the purification of dracorhodin from crude dragon's blood resin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating high-purity dracorhodin?
A1: The main challenge in isolating dracorhodin is its pH-dependent instability. Dracorhodin is a natural flavylium compound that exists in multiple structural forms depending on the pH of the solution. In very acidic solutions (pH 1), the stable red flavylium cation (AH+) is the dominant species. As the pH increases, it can undergo structural transformations to a blue quinoidal base (A), a colorless hemiketal (B), and cis- or trans-chalcones (Cc and Ct), which are typically yellow. This instability can lead to low yield, poor separation, and the presence of multiple peaks during chromatography if the pH is not carefully controlled. Traditional purification methods that do not account for this pH sensitivity are often inefficient.
Q2: What is the most effective method for obtaining high-purity dracorhodin?
A2: High-Speed Counter-Current Chromatography (HSCCC) combined with pH modulation has been demonstrated to be a highly effective single-step method for the purification of dracorhodin.[1][2][3] This technique avoids the use of solid stationary phases that can cause irreversible adsorption of the sample, leading to high recovery rates. By carefully selecting a two-phase solvent system and controlling the pH, dracorhodin can be isolated with a purity of over 98%.[1][2][3]
Q3: What solvents are typically used for the initial crude extraction of dracorhodin from the resin?
A3: The crude extraction of dracorhodin from dragon's blood resin is typically performed using polar organic solvents. Ethanol (95%) and methanol are commonly used for this purpose.[2][4] The extraction is often carried out under reflux or through maceration to ensure efficient dissolution of the resin's components, including dracorhodin.[2][5]
Q4: Can conventional column chromatography be used to purify dracorhodin?
A4: While traditional column chromatography using stationary phases like silica gel is a common technique for natural product isolation, it presents challenges for dracorhodin purification. The acidic nature of silica gel can interact with the pH-sensitive dracorhodin, potentially leading to degradation or poor separation. While not extensively documented for high-purity dracorhodin isolation, if this method is attempted, careful selection of the mobile phase and potentially the use of a deactivated or neutral stationary phase would be crucial.
Q5: Is preparative HPLC a viable option for dracorhodin purification?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for purification. A reversed-phase HPLC method for the determination of dracorhodin has been described, suggesting its potential for purification.[6] However, the success of preparative HPLC for isolating the unstable dracorhodin would heavily depend on the mobile phase composition and pH control. The use of acidic additives to the mobile phase would be necessary to maintain dracorhodin in its stable flavylium cation form.
Troubleshooting Guides
High-Speed Counter-Current Chromatography (HSCCC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Dracorhodin | 1. Suboptimal solvent system. 2. Incorrect pH of the collected fractions. 3. Emulsification of the two phases. | 1. Optimize the n-hexane/ethyl acetate/methanol/water solvent system ratio to ensure an appropriate partition coefficient (K) for dracorhodin. A K-value that is too high or too low will result in poor recovery. 2. Ensure that the collected fractions containing dracorhodin are immediately acidified to a low pH (e.g., pH 1 with HCl) to stabilize the flavylium cation.[2] 3. Adjust the flow rate or rotational speed to minimize emulsification. Ensure the solvent system is thoroughly equilibrated before use. |
| Purity Below 98% | 1. Poor separation from other components. 2. Degradation of dracorhodin during the process. | 1. Adjust the solvent system composition to improve the separation factor (α) between dracorhodin and closely eluting impurities. 2. Maintain a controlled temperature during the separation and handle the collected fractions promptly to prevent degradation. |
| Multiple Peaks for Dracorhodin | Presence of different structural forms of dracorhodin due to pH variations. | This is expected if the pH is not controlled. The different peaks correspond to the flavylium cation, quinoidal base, and chalcone forms. Analysis of the collected fractions should be performed under acidic conditions to convert all forms to the single flavylium cation peak.[2] |
Conventional Column Chromatography (General Guidance for pH-sensitive compounds)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Stuck on the Column | Strong interaction with the acidic silica gel stationary phase. | 1. Consider using a less polar mobile phase or adding a small amount of a more polar solvent to increase elution strength. 2. Use a different stationary phase, such as neutral or basic alumina, or a bonded-phase silica (e.g., C18 for reversed-phase). |
| Broad or Tailing Peaks | 1. Secondary interactions with the stationary phase. 2. On-column degradation. | 1. Add a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase to suppress ionization and reduce tailing. 2. Work at lower temperatures and minimize the time the compound spends on the column. |
| Color Change of the Band on the Column | pH-induced structural transformation of dracorhodin. | This indicates that the pH on the column is not optimal for stability. Acidifying the mobile phase may help to maintain the red color of the flavylium cation. |
Data Presentation: Comparison of Dracorhodin Isolation Methods
| Method | Starting Material | Yield | Purity | Key Advantages | Key Disadvantages |
| HSCCC with pH Modulation [1][2][3] | 100 mg Crude Resin | 6.6 mg (6.6%) | >98% | Single-step, high purity, high recovery, no irreversible adsorption. | Requires specialized equipment (HSCCC). |
| Conventional Column Chromatography | Crude Resin | Data not available | Data not available | Widely available equipment, scalable. | Potential for low yield and purity due to compound instability and adsorption on the stationary phase. |
| Preparative HPLC | Crude or Partially Purified Extract | Data not available | Data not available | High resolution and purity achievable. | Can be expensive, requires careful method development for unstable compounds, potential for sample degradation. |
Experimental Protocols
Protocol 1: Crude Extraction of Dragon's Blood Resin
This protocol is based on the initial extraction step described for the HSCCC purification of dracorhodin.[2]
Materials:
-
Dried and ground powder of Dragon's Blood resin (Daemonorops draco)
-
95% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Weigh 56 g of dried and ground dragon's blood resin powder and place it into a round-bottom flask.
-
Add 250 mL of 95% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture under reflux for 1.5 hours using a heating mantle.
-
After 1.5 hours, allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid residue.
-
Repeat the extraction procedure on the residue two more times with fresh 250 mL portions of 95% ethanol.
-
Combine all the ethanol extracts.
-
Evaporate the combined extracts to dryness using a rotary evaporator to yield the crude ethanol extract.
-
Store the crude extract at 4°C until further purification. This process should yield approximately 9.5 g of crude extract from 56 g of raw material.[2]
Protocol 2: High-Purity Dracorhodin Isolation by HSCCC with pH Modulation
This protocol is a detailed description of the method published by Shi et al. (2009).[2]
Materials:
-
Crude ethanol extract of Dragon's Blood resin
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for analysis
Procedure:
-
Solvent System Preparation:
-
Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water in a volume ratio of 2:3:2:3.
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate at room temperature.
-
Separate the upper (stationary phase) and lower (mobile phase) just before use.
-
-
Sample Preparation:
-
Dissolve 100 mg of the crude ethanol extract in 2.5 mL of a mixture containing equal volumes of the upper and lower phases of the solvent system.
-
-
HSCCC Separation:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the apparatus to rotate at the optimal speed, and then pump the lower phase (mobile phase) into the column at a suitable flow rate.
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), inject the prepared sample solution into the column.
-
Continuously monitor the effluent with a UV detector.
-
Collect fractions based on the elution profile. The total separation time is approximately 130 minutes.[2]
-
-
Fraction Analysis and Treatment:
-
Analyze the collected fractions by HPLC to identify those containing dracorhodin.
-
Immediately after collection, adjust the pH of the dracorhodin-containing fractions to a very acidic level (e.g., pH 1) by adding HCl. This step is crucial to convert all forms of dracorhodin into the stable flavylium cation for accurate purity assessment and to prevent degradation.
-
-
Purity Determination:
-
Determine the purity of the isolated dracorhodin using an analytical HPLC system. The purity should be over 98%.[2]
-
Visualizations
Caption: Experimental workflow for high-purity isolation of Dracorhodin.
References
- 1. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Reversed-phase HPLC determination of dracorhodin in Daemonorops draco] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence of Dracorhodin in microscopy studies.
Welcome to the technical support center for researchers utilizing Dracorhodin in microscopy studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the inherent autofluorescence of Dracorhodin and ensure high-quality, reliable imaging data.
Troubleshooting Guide: Mitigating Dracorhodin Autofluorescence
This guide addresses common issues related to Dracorhodin's autofluorescence in a question-and-answer format.
Question: My fluorescent signal is weak and difficult to distinguish from the background noise. How can I improve my signal-to-noise ratio?
Answer: Autofluorescence from Dracorhodin, a flavylium compound belonging to the anthocyanin family, can obscure specific signals, particularly in the green and red spectra.[1] Several strategies, from sample preparation to post-acquisition analysis, can be employed to enhance the signal-to-noise ratio.
1. Strategic Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5).[2][3] Autofluorescence is typically less intense at these longer wavelengths, providing a clearer window for detection.[4][5]
2. Optimized Fixation: The choice of fixative can significantly impact autofluorescence.[3] Glutaraldehyde induces more autofluorescence than paraformaldehyde (PFA) or formaldehyde.[3] Consider using chilled organic solvents like methanol or ethanol as an alternative for cell surface markers.[3][6] If using aldehyde-based fixatives, minimize fixation time and concentration to what is necessary for adequate preservation.[3]
3. Pre-treatment of Samples:
-
Perfusion: For tissue samples, perfusing with PBS before fixation helps remove red blood cells, a major source of heme-related autofluorescence.[2][3][6]
-
Chemical Quenching: Various reagents can reduce autofluorescence. A comparison of common methods is provided in the table below.
-
Photobleaching: Exposing the sample to a high-intensity light source before labeling can selectively destroy autofluorescent molecules.[7][8][9]
4. Advanced Imaging Techniques:
-
Spectral Imaging and Linear Unmixing: This powerful technique treats autofluorescence as a distinct spectral profile.[4] By capturing a full emission spectrum at each pixel (a "lambda stack"), software algorithms can computationally separate the Dracorhodin autofluorescence from the signals of your specific fluorescent labels.[10][11][12][13]
Table 1: Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence Source | Efficacy | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde fixation-induced | Variable; can reduce green autofluorescence[2][3] | Results can be inconsistent; may increase red blood cell autofluorescence in formaldehyde-fixed tissue[5]. |
| Sudan Black B (SBB) | Lipofuscin, lipids[5][14] | Highly effective for lipofuscin[5] | Can introduce its own red/far-red fluorescence, potentially interfering with dyes in that range[5]. |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | Broad spectrum (lipofuscin, collagen, elastin, RBCs)[2][14][15] | High (89-95% reduction reported)[14] | Optimized commercial kits offer consistency; requires an additional incubation step[5][15]. |
| Photochemical Bleaching (e.g., H₂O₂ + LED) | Broad spectrum | High (80% average reduction reported)[16] | Highly effective and does not impair subsequent immunofluorescence staining[8][16]. Can be time-consuming (from 90 minutes to overnight)[17]. |
| Copper Sulfate (CuSO₄) | Broad spectrum endogenous fluorophores[17] | Moderate | Can quench a broad range of fluorophores but may be less effective than newer methods[17][18]. |
Experimental Protocols
Here are detailed methodologies for key autofluorescence reduction techniques.
Protocol 1: Photochemical Bleaching for FFPE Sections
This protocol is adapted from methods shown to significantly reduce autofluorescence without negatively impacting subsequent immunostaining.[8][16]
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections through a standard series of xylene and ethanol washes.
-
Antigen Retrieval: Perform heat-induced antigen retrieval as required by your specific antibody protocol (e.g., using a sodium citrate buffer, pH 6.0).
-
Prepare Bleaching Solution: Create a solution of 4.5% hydrogen peroxide (H₂O₂) and 20 mM sodium hydroxide (NaOH) in PBS. Prepare this solution fresh.
-
Illumination Setup: Place slides in the bleaching solution in a suitable container. Position a bright, white LED light source (e.g., a commercial LED lamp or custom array) as close to the samples as possible.
-
Bleaching: Immerse and illuminate the slides for 45-90 minutes at room temperature.[16][17] For robust bleaching, this can be performed as two cycles of 45 minutes each.[16]
-
Washing: Thoroughly wash the slides with PBS (3 x 5 minutes).
-
Proceed with Staining: The tissue sections are now ready for your standard immunofluorescence blocking and staining protocol.
Protocol 2: Spectral Imaging and Linear Unmixing
This protocol provides a general workflow for separating Dracorhodin autofluorescence from your signal of interest.
-
Prepare Control Samples: You will need three samples:
-
Unstained Sample: A tissue/cell sample treated with Dracorhodin but without any fluorescent labels. This is used to acquire the pure autofluorescence spectrum.
-
Single-Stain Controls: Samples stained with only one of your fluorescent labels (e.g., Antibody + Alexa Fluor 488). This is required for each fluorophore in your panel.
-
Fully Stained Experimental Sample: Your sample containing Dracorhodin and all fluorescent labels.
-
-
Acquire Reference Spectra: On a spectral confocal microscope, image the unstained sample to capture the emission spectrum of Dracorhodin autofluorescence. Then, image each single-stain control to capture the reference spectrum for each fluorophore.
-
Acquire Lambda Stack: For your experimental sample, acquire a "lambda stack," which is a series of images taken across a range of emission wavelengths.
-
Perform Linear Unmixing: Using the microscope's software, define the reference spectra you collected in Step 2 (including the autofluorescence spectrum). The software will then apply a linear unmixing algorithm to the lambda stack from your experimental sample.[13]
-
Analyze Results: The output will be a set of images where the intensity of each pixel corresponds to the abundance of a specific fluorophore or the autofluorescence component. The autofluorescence can now be pseudo-colored or discarded, leaving a clean image of your specific signals.[13]
Signaling Pathways and Workflows
Visualizing complex processes is key to understanding and troubleshooting. The following diagrams were created using Graphviz (DOT language) to illustrate relevant pathways and workflows.
Dracorhodin-Modulated Signaling in Wound Healing
Dracorhodin has been shown to promote wound healing by activating several key signaling pathways, including AKT, ERK, and p38 MAPK, which converge to regulate cell migration and protein expression.[19][20][21]
Caption: Signaling pathways activated by Dracorhodin to promote wound healing.
Troubleshooting Workflow for Autofluorescence
This logical diagram guides a researcher through the process of identifying and resolving autofluorescence issues in their experiment.
Caption: A decision-making workflow for addressing autofluorescence issues.
Frequently Asked Questions (FAQs)
Q1: What is Dracorhodin and why does it cause autofluorescence? Dracorhodin is a natural compound classified as a flavylium, which is part of the anthocyanin family.[1] Molecules in this family contain conjugated double bond systems that readily absorb light and re-emit it as fluorescence. This inherent chemical property is the source of the autofluorescence observed in microscopy.
Q2: Will quenching or bleaching methods damage my tissue or affect my antibody binding? Most established methods are designed to be compatible with subsequent immunofluorescence. Photobleaching, for instance, has been shown to effectively reduce autofluorescence without affecting antigenicity or antibody binding.[8][16] However, some chemical treatments like sodium borohydride can have variable effects and should be tested and optimized for your specific tissue and antibodies.[2][5] Always perform validation experiments when introducing a new step into your protocol.
Q3: Is it possible to completely eliminate autofluorescence? While complete elimination is difficult, these methods can reduce autofluorescence to a level where it no longer interferes with the specific signal from your fluorescent probes, dramatically improving the signal-to-noise ratio.[15] Combining multiple strategies (e.g., optimized fixation, far-red fluorophores, and a quenching agent) often yields the best results.
Q4: I am using a standard widefield microscope without spectral capabilities. What are my best options? If you lack access to a spectral microscope, focus on pre-acquisition strategies. The most effective options would be:
-
Switching to far-red fluorophores (if your microscope has the appropriate filter cubes).[7]
-
Applying a chemical quenching reagent like TrueBlack™ or Sudan Black B (if compatible with your fluorophores).[5]
-
Implementing a photobleaching protocol prior to staining.[8]
Q5: My Dracorhodin is delivered as a perchlorate salt. Does this affect its autofluorescence? The perchlorate is a counter-ion used to create a stable salt of the Dracorhodin molecule. The fluorescence originates from the Dracorhodin cation itself, which contains the chromophore. Therefore, the perchlorate salt form is not expected to fundamentally alter the autofluorescent properties of the Dracorhodin molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 5. biotium.com [biotium.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Fluorescence Spectra Unmixing and Autofluorescence Removal by Sparse Nonnegative Matrix Factorization | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 19. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - ProQuest [proquest.com]
Technical Support Center: Enhancing Dracorhodin Bioavailability for Systemic Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the systemic bioavailability of Dracorhodin. Dracorhodin, a natural compound with promising therapeutic activities, suffers from poor oral bioavailability, limiting its clinical potential. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the systemic bioavailability of Dracorhodin?
A1: The primary challenges are its low aqueous solubility and potential for degradation in the gastrointestinal (GI) tract. Furthermore, it may be subject to efflux by transporters like P-glycoprotein (P-gp) and metabolism by Cytochrome P450 (CYP450) enzymes in the gut wall and liver, further reducing the amount of drug that reaches systemic circulation.
Q2: What are the most promising strategies to enhance Dracorhodin's bioavailability?
A2: Promising strategies focus on improving its solubility and protecting it from degradation and pre-systemic metabolism. These include:
-
Nanoformulations: Such as Solid Lipid Nanoparticles (SLNs) and nanoemulsions, which increase the surface area for dissolution and can enhance absorption.
-
Lipid-Based Drug Delivery Systems: Particularly Self-Microemulsifying Drug Delivery Systems (SMEDDS), which form a microemulsion in the GI tract, keeping the drug in a solubilized state.
-
Inhibition of Efflux Pumps and Metabolism: Co-administration with inhibitors of P-gp and CYP450 enzymes can increase the fraction of absorbed drug.
Q3: How can I assess the potential for P-glycoprotein-mediated efflux of my Dracorhodin formulation?
A3: The Caco-2 cell permeability assay is a standard in vitro model for this purpose. By comparing the transport of Dracorhodin from the apical (gut lumen side) to the basolateral (blood side) and vice versa, you can determine the efflux ratio. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters like P-gp. Co-incubation with a known P-gp inhibitor, such as verapamil, can confirm this.
Q4: What are the critical quality attributes to consider when developing a Dracorhodin nanoformulation?
A4: Key quality attributes include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically <200 nm) and a narrow PDI (<0.3) are desirable for enhanced absorption and stability.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are crucial for delivering a therapeutically relevant dose in a reasonable volume of the formulation.
-
Zeta Potential: A sufficiently high positive or negative zeta potential (e.g., > |20| mV) can indicate good colloidal stability and prevent particle aggregation.
-
In Vitro Release Profile: A sustained release profile may be desirable to prolong the therapeutic effect.
Troubleshooting Guides
Low Entrapment Efficiency (%EE) in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of Dracorhodin in the lipid matrix. | Screen various solid lipids to find one with higher solubilizing capacity for Dracorhodin. A slight increase in the temperature of the lipid melt may also improve solubility. |
| Drug partitioning into the aqueous phase during formulation. | Optimize the homogenization speed and time. A higher speed and shorter time can sometimes reduce drug leakage. Consider using a surfactant with a lower HLB value to favor partitioning into the lipid phase. |
| Premature drug crystallization. | Rapidly cool the nanoemulsion after homogenization to "freeze" the drug within the lipid matrix. Ensure the drug is fully dissolved in the molten lipid before emulsification. |
Instability of Self-Microemulsifying Drug Delivery System (SMEDDS) upon Dilution
| Potential Cause | Troubleshooting Step |
| Drug precipitation upon dilution in aqueous media. | Increase the concentration of the surfactant or co-surfactant to enhance the solubilization capacity of the microemulsion. Screen different surfactants and co-surfactants to find a more suitable combination. |
| Formation of a cloudy emulsion instead of a clear microemulsion. | Adjust the oil-surfactant-cosurfactant ratio. Construct a pseudo-ternary phase diagram to identify the optimal ratios for microemulsion formation. Ensure the components are completely miscible. |
| Phase separation over time. | Evaluate the thermodynamic stability of the formulation by subjecting it to multiple freeze-thaw cycles and centrifugation. Re-optimize the component ratios if instability is observed. |
Data Presentation
The following tables present hypothetical comparative pharmacokinetic data for a poorly soluble drug, similar to Dracorhodin, to illustrate the potential improvements with advanced formulations. Note: Specific in vivo data for Dracorhodin nanoformulations is limited in publicly available literature; these tables serve as a template for data analysis.
Table 1: Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Raw Drug Suspension | 150 ± 35 | 2.0 ± 0.5 | 850 ± 150 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 750 ± 90 | 1.5 ± 0.3 | 4250 ± 450 | 500 |
| Nanoemulsion | 980 ± 110 | 1.0 ± 0.2 | 5880 ± 600 | 692 |
| SMEDDS | 1250 ± 150 | 0.75 ± 0.2 | 7500 ± 850 | 882 |
Table 2: Caco-2 Cell Permeability of a Poorly Soluble Drug
| Direction | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 0.8 ± 0.2 | 5.0 |
| Basolateral to Apical (B-A) | 4.0 ± 0.7 | |
| A-B with P-gp Inhibitor | 2.5 ± 0.5 | 1.1 |
Experimental Protocols
Preparation of Dracorhodin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
Objective: To prepare Dracorhodin-loaded SLNs to enhance oral bioavailability.
Materials:
-
Dracorhodin
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Weigh the desired amount of solid lipid and melt it in a water bath at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Add the accurately weighed Dracorhodin to the molten lipid and stir until a clear, homogenous solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
Formulation of Dracorhodin Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To develop a SMEDDS formulation for improved solubility and oral absorption of Dracorhodin.
Materials:
-
Dracorhodin
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of Dracorhodin in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and visually observe for the formation of a clear or slightly bluish microemulsion. Plot the results on a ternary phase diagram to identify the microemulsion region.
-
Formulation Preparation: Select a ratio from the microemulsion region of the phase diagram. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. Add the required amount of Dracorhodin and mix thoroughly using a vortex mixer until a clear solution is formed.
-
Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size upon dilution, and thermodynamic stability.
Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of Dracorhodin formulations and assess the potential for P-glycoprotein-mediated efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Dracorhodin formulation and control solution
-
P-gp inhibitor (e.g., Verapamil)
-
Analytical method for Dracorhodin quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Only use monolayers with TEER values above a pre-determined threshold.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the Dracorhodin formulation to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Repeat the process, but add the Dracorhodin formulation to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
P-gp Inhibition Study: Repeat the A to B permeability study in the presence of a P-gp inhibitor in both chambers.
-
Sample Analysis: Quantify the concentration of Dracorhodin in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio.
Mandatory Visualizations
Signaling Pathways of Dracorhodin
Caption: Dracorhodin's impact on key cellular signaling pathways.
Experimental Workflow for Bioavailability Enhancement
Caption: General workflow for developing and evaluating bioavailability-enhanced Dracorhodin formulations.
Logical Relationship of Bioavailability Barriers
Caption: Key physiological barriers limiting the oral bioavailability of Dracorhodin.
Preventing degradation of Dracorhodin during sample preparation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of dracorhodin samples to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is dracorhodin and why is it prone to degradation?
A1: Dracorhodin is a natural flavylium cation belonging to the anthocyanin family, commonly extracted from the resin of Daemonorops draco (Dragon's Blood).[1] Like other anthocyanins, its chemical structure is highly sensitive to environmental factors, leading to degradation. The core issue lies in its pH-dependent structural transformations. In acidic conditions (pH < 4), dracorhodin exists predominantly in its stable, red-colored flavylium cation form. However, as the pH increases towards neutral and alkaline, it undergoes reversible structural changes to form less stable and colorless species like carbinol pseudo-bases and chalcones, which are more susceptible to irreversible degradation.[2][3][4]
Q2: What are the main factors that cause dracorhodin degradation?
A2: The primary factors contributing to dracorhodin degradation are:
-
pH: This is the most critical factor. Dracorhodin is most stable in acidic environments.
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.[5]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of dracorhodin.
-
Enzymes: If present in the sample matrix, enzymes like polyphenol oxidases can degrade dracorhodin.
Q3: How can I visually assess if my dracorhodin sample has degraded?
A3: A fresh, stable solution of dracorhodin in an acidic medium will have a distinct red or reddish-orange color. Degradation is often accompanied by a loss of this color, leading to a yellowish or colorless solution. Spectrophotometric analysis can quantify this by monitoring the absorbance at its characteristic maximum wavelength (around 440 nm and 270-280 nm).[6][7]
Q4: Is there a more stable alternative to dracorhodin for experimental use?
A4: Yes, dracorhodin perchlorate is a synthetic and more stable salt form of dracorhodin that is often used in research.[8][9][10] While it is more stable, the same handling precautions regarding pH, light, and temperature should still be observed for optimal results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of red color in dracorhodin solution | - pH of the solution is neutral or alkaline.- Exposure to high temperatures or prolonged light. | - Acidify the solution to a pH between 1 and 4 using a suitable acid (e.g., formic acid, hydrochloric acid).- Store solutions at 4°C in the dark.- Prepare fresh solutions before use. |
| Inconsistent results in quantitative analysis (e.g., HPLC) | - Degradation of dracorhodin in stock solutions or during sample preparation.- Inappropriate solvent or mobile phase pH. | - Use an acidic mobile phase for HPLC analysis (e.g., containing 0.1% formic acid or a phosphate buffer to maintain a low pH).[8]- Prepare stock solutions in an acidic solvent (e.g., methanol with 0.1% HCl) and store them properly.- Minimize the time between sample preparation and analysis. |
| Precipitation in dracorhodin solution | - Poor solubility in the chosen solvent.- Aggregation of degradation products. | - Ensure the use of an appropriate solvent where dracorhodin is soluble (e.g., methanol, ethanol).- If precipitation occurs after a color change, it is likely due to degradation. The sample should be discarded and prepared fresh under stabilizing conditions. |
| Low recovery of dracorhodin after extraction | - Degradation during the extraction process.- Incomplete extraction. | - Use an acidified extraction solvent.- Optimize extraction parameters (e.g., sonication time, temperature).- Perform multiple extraction steps to ensure complete recovery. |
Quantitative Data Summary
The stability of dracorhodin is comparable to other anthocyanins. The following tables provide a generalized overview of anthocyanin stability under various conditions. Note that specific degradation rates for dracorhodin may vary.
Table 1: Effect of pH on Anthocyanin Stability
| pH | Stability | Predominant Form | Color |
| 1-3 | High | Flavylium Cation | Red/Orange |
| 4-5 | Moderate | Equilibrium of Flavylium Cation and Carbinol Pseudo-base | Reddish to Purplish |
| 6-7 | Low | Carbinol Pseudo-base and Chalcone | Colorless/Yellowish |
| > 8 | Very Low | Chalcone and Degradation Products | Yellowish/Colorless |
Table 2: Influence of Temperature and Light on Anthocyanin Degradation
| Condition | Degradation Rate | Recommendation |
| Low Temperature (4°C) | Slow | Store samples and stock solutions at 4°C. |
| Room Temperature (~25°C) | Moderate | Avoid prolonged storage at room temperature. |
| High Temperature (>40°C) | Rapid | Avoid heating dracorhodin solutions unless necessary for a specific protocol, and if so, for the shortest possible time.[11] |
| Dark | Minimal | Store samples and stock solutions in amber vials or wrapped in aluminum foil to protect from light.[5] |
| Light Exposure | Accelerated | Minimize exposure to ambient and UV light during all handling steps.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stable Dracorhodin Stock Solution
-
Materials:
-
Dracorhodin or dracorhodin perchlorate standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl) or Formic acid
-
Volumetric flasks
-
Amber glass vials
-
-
Procedure:
-
Prepare a stock solvent of methanol containing 0.1% HCl or 0.1% formic acid.
-
Accurately weigh the desired amount of dracorhodin standard.
-
Dissolve the standard in the acidic methanol stock solvent in a volumetric flask.
-
Ensure complete dissolution, using brief sonication if necessary, but avoid heating.
-
Store the stock solution in an amber glass vial at 4°C.
-
For working solutions, dilute the stock solution with the same acidic solvent.
-
Protocol 2: Extraction of Dracorhodin from Daemonorops draco Resin for Analysis
-
Materials:
-
Powdered Daemonorops draco resin
-
Methanol (HPLC grade)
-
Formic acid
-
Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Amber collection vials
-
-
Procedure:
-
Accurately weigh approximately 0.1 g of the powdered resin into a centrifuge tube.[8]
-
Add 10 mL of methanol containing 0.1% formic acid.[8]
-
Sonicate the mixture for 30 minutes at room temperature.[8]
-
Repeat the extraction process one more time by centrifuging, decanting the supernatant, and adding fresh extraction solvent to the residue.[8]
-
Combine the supernatants.
-
Centrifuge the combined extract to pellet any remaining solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber vial for analysis.[12]
-
Visualizations
Caption: Factors leading to dracorhodin degradation.
Caption: Recommended workflow for dracorhodin sample preparation.
Caption: pH-dependent structural transformations of dracorhodin.
References
- 1. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of Flavylium-Based Color Systems in Plants: What Physical Chemistry Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Dracorhodin Isomers
Welcome to the technical support center for the chromatographic analysis of Dracorhodin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving baseline separation of Dracorhodin isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of Dracorhodin isomers.
Question: Why am I seeing broad or split peaks for Dracorhodin?
Answer: Broad or split peaks for Dracorhodin are often related to the pH-dependent equilibrium of its isomers. Dracorhodin, a flavylium salt, can exist in multiple forms in solution, including the red flavylium cation (AH+), a colorless hemiketal (B), and yellow cis- and trans-chalcones (Cc and Ct). If the mobile phase pH is not optimized, these forms can interconvert during the chromatographic run, leading to poor peak shape.
-
Troubleshooting Steps:
-
Control Mobile Phase pH: The most critical parameter is the pH of your mobile phase. To analyze the flavylium cation, the mobile phase should be acidic (typically pH 1-2) to suppress the equilibrium to other forms.
-
Buffer Selection: Use a buffer to maintain a consistent pH throughout the analysis. A phosphate buffer is a common choice.
-
Check for Column Degradation: If the problem persists, consider if your column is still performing optimally. A void in the column can also cause peak splitting.
-
Question: I have poor resolution between the Dracorhodin isomers. How can I improve it?
Answer: Improving the resolution between closely eluting isomers requires a systematic optimization of several HPLC parameters. A resolution of 1.5 or greater is desired for baseline separation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
-
Optimize Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve peak efficiency. However, be mindful that high temperatures can also affect the stability of some compounds. Experiment with temperatures between 25°C and 40°C.
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, but it will also increase the analysis time.
-
Consider a Different Stationary Phase: If optimizing the mobile phase and other parameters is insufficient, a different column chemistry may be needed. For aromatic isomers, a phenyl-based column can provide alternative selectivity through π-π interactions.
-
Question: My retention times are drifting between injections. What is the cause?
Answer: Retention time drift can be caused by several factors, leading to unreliable results.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If it is a mixture, it should be well-mixed and degassed. Evaporation of the organic solvent component over time can also lead to drift.
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can affect retention.[1]
-
Question: What should I do if I observe high backpressure in my HPLC system?
Answer: High backpressure is a common issue that can indicate a blockage in the system.
-
Troubleshooting Steps:
-
Identify the Source: Systematically disconnect components (starting from the detector and moving backward) to identify where the pressure drop occurs.
-
Check the Column: The column is a frequent source of high backpressure due to particulate buildup on the inlet frit. Try reversing and flushing the column (if the manufacturer's instructions permit).
-
Inspect In-line Filters and Tubing: Check for blockages in any in-line filters or tubing.
-
Buffer Precipitation: If using a buffer, ensure it is fully soluble in the mobile phase mixture. Buffer precipitation can cause blockages.
-
Frequently Asked Questions (FAQs)
Q1: What are the isomers of Dracorhodin?
Dracorhodin is a flavylium salt, and its isomerism is primarily pH-dependent. In aqueous solutions, the flavylium cation (the most common form in acidic conditions) exists in equilibrium with other structural isomers: a hemiketal form and two chalcone isomers (cis and trans). For successful HPLC analysis, it's crucial to control the mobile phase pH to favor one form, typically the flavylium cation, to obtain sharp, reproducible peaks.
Q2: What is a good starting point for an HPLC method for Dracorhodin?
A good starting point is a reversed-phase method. Based on available literature, a C18 column is suitable.[2] A mobile phase consisting of an organic solvent like acetonitrile or methanol and an acidic aqueous buffer (e.g., phosphate buffer at pH < 3) is recommended to ensure Dracorhodin is primarily in its flavylium cation form.
Q3: Do I need a chiral column to separate Dracorhodin isomers?
The common isomers of Dracorhodin are pH-dependent structural isomers, not enantiomers. Therefore, a standard achiral column, such as a C18 or a phenyl column, should be sufficient for their separation. A chiral column would only be necessary if you were trying to separate enantiomers, which are non-superimposable mirror images of each other.
Q4: What detection wavelength should I use for Dracorhodin?
A detection wavelength of 270 nm has been reported for the HPLC analysis of Dracorhodin.[2] However, it is always best practice to determine the optimal wavelength by measuring the UV-Vis spectrum of your Dracorhodin standard to identify its absorbance maximum.
Data Presentation
The following tables summarize typical HPLC parameters for the analysis of Dracorhodin and related compounds.
Table 1: HPLC Method Parameters for Dracorhodin Analysis
| Parameter | Recommended Condition | Notes |
| Column | C18 (e.g., Nucleosil C18, 5 µm, 4.6 x 150 mm) | A standard reversed-phase column is a good starting point. |
| Mobile Phase | Acetonitrile:Methanol:0.05 M NaH₂PO₄ (30:5:65 v/v/v) | The acidic phosphate buffer is crucial for maintaining a low pH.[2] |
| Flow Rate | 1.0 mL/min | Can be optimized (e.g., lowered to 0.8 mL/min) to improve resolution. |
| Column Temp. | Ambient or controlled at 25-30°C | A column oven is recommended for better reproducibility. |
| Detection | UV at 270 nm | Verify the absorbance maximum of your specific compound.[2] |
| Injection Vol. | 10-20 µL | Depends on sample concentration. |
Table 2: Column Selection Guide for Isomer Separation
| Isomer Type | Recommended Column Chemistry | Separation Principle |
| Positional Isomers | Phenyl, Biphenyl | π-π interactions enhance selectivity for aromatic compounds. |
| Geometric (cis/trans) Isomers | C18, C30, Cholesterol-based | Shape selectivity is important; longer alkyl chains can improve resolution. |
| Enantiomers | Chiral Stationary Phases (e.g., polysaccharide-based) | Chiral recognition is required for separation. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of Dracorhodin
This protocol is a starting point for the analysis of Dracorhodin. Optimization will be required to achieve baseline separation of all isomers.
-
Preparation of Mobile Phase:
-
Prepare a 0.05 M solution of sodium dihydrogen phosphate (NaH₂PO₄) in HPLC-grade water.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile, methanol, and the 0.05 M NaH₂PO₄ buffer in a ratio of 30:5:65 (v/v/v).
-
Degas the final mobile phase mixture using sonication or vacuum degassing.
-
-
HPLC System Setup:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system.
-
Set the flow rate to 1.0 mL/min.
-
If using a column oven, set the temperature to 30°C.
-
Set the UV detector to a wavelength of 270 nm.
-
-
Sample Preparation:
-
Accurately weigh a small amount of Dracorhodin standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to prepare working standards of appropriate concentrations.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standards and samples.
-
Record and analyze the chromatograms.
-
Visualizations
Caption: pH-dependent equilibrium of Dracorhodin isomers in aqueous solution.
Caption: Troubleshooting workflow for optimizing HPLC separation of isomers.
References
Validation & Comparative
Unveiling the Pro-Angiogenic Potential of Dracorhodin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-angiogenic activity of Dracorhodin, a natural compound derived from "Dragon's Blood" resin, with the well-established pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF). The information presented is based on data from in vitro and in vivo studies, offering valuable insights for researchers exploring novel therapeutic agents for wound healing and tissue regeneration.
Performance Comparison: Dracorhodin vs. VEGF
While direct comparative studies quantifying the pro-angiogenic potency of Dracorhodin against VEGF are limited, existing research provides significant evidence of Dracorhodin's ability to promote angiogenesis. One of the key mechanisms of Dracorhodin's action is its ability to upregulate the expression of endogenous VEGF.[1][2][3][4] This section summarizes the available quantitative data for Dracorhodin's effects and provides data for VEGF from representative studies to serve as a benchmark.
Disclaimer: The data for Dracorhodin and VEGF presented in the following tables are compiled from different studies. Therefore, a direct comparison should be interpreted with caution, as experimental conditions may vary.
In Vitro Angiogenesis: Human Umbilical Vein Endothelial Cells (HUVEC) Tube Formation Assay
The HUVEC tube formation assay is a widely used in vitro model to assess the potential of compounds to induce the formation of capillary-like structures.
Table 1: Pro-angiogenic Effects on HUVEC Tube Formation
| Compound | Concentration | Key Findings | Reference |
| Dracorhodin Perchlorate | 7.5 µM | Facilitated migration and tube formation in HUVECs. Upregulated the expression of Ras, MAPK, and VEGF. | [2][4] |
| VEGF (Typical Positive Control) | 10 - 50 ng/mL | Significantly increases the number and length of capillary-like tubes. |
In Vivo Angiogenesis: Zebrafish Embryo Model
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its genetic tractability and transparent body, allowing for real-time visualization of blood vessel development.
Table 2: Pro-angiogenic Effects in Zebrafish Embryos
| Compound | Concentration | Key Findings | Reference |
| Dracorhodin Perchlorate | 0.31 - 2.5 µg/mL | Dose-dependent increase in the number of sub-intestinal vein (SIV) sprouts. | [5] |
| VEGF (Typical Positive Control) | 200 ng/mL | Promotes the growth of angiogenic intersegmental vessels (ISVs). |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
HUVEC Tube Formation Assay
This protocol is a standard method for assessing in vitro angiogenesis.
Objective: To evaluate the ability of a test compound to induce the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
96-well culture plates
-
Test compound (Dracorhodin Perchlorate)
-
Positive Control (VEGF)
-
Vehicle Control (e.g., DMSO)
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. a. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1 x 10^5 cells/mL.
-
Treatment: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. a. Immediately add the test compound (Dracorhodin Perchlorate), positive control (VEGF), or vehicle control to the respective wells at the desired final concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Following incubation, visualize the formation of capillary-like structures using a microscope. a. Capture images of multiple fields per well. b. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using appropriate image analysis software.
Zebrafish Angiogenesis Assay
This in vivo assay allows for the assessment of pro-angiogenic compounds in a living organism.
Objective: To evaluate the effect of a test compound on the development of intersegmental vessels (ISVs) or sub-intestinal veins (SIVs) in zebrafish embryos.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Embryo medium (E3)
-
Test compound (Dracorhodin Perchlorate)
-
Positive Control (VEGF)
-
Vehicle Control (e.g., DMSO)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and raise them in E3 medium at 28.5°C.
-
Treatment: At the appropriate developmental stage (e.g., 24 hours post-fertilization for ISV analysis or 48 hpf for SIV analysis), transfer the embryos to a multi-well plate. a. Add the test compound, positive control, or vehicle control to the embryo medium at the desired final concentrations.
-
Incubation: Incubate the embryos at 28.5°C for the desired duration (e.g., 24-48 hours).
-
Imaging and Analysis: Anesthetize the embryos and mount them in a suitable medium for imaging. a. Capture fluorescent images of the trunk vasculature (for ISVs) or the sub-intestinal region (for SIVs). b. Quantify angiogenesis by counting the number of complete ISVs, measuring the total length of ISVs, or counting the number of SIV sprouts.
Signaling Pathways and Experimental Workflows
The pro-angiogenic activity of Dracorhodin is mediated through the activation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for their validation.
Caption: Signaling pathways activated by Dracorhodin to promote angiogenesis.
Caption: Experimental workflow for validating pro-angiogenic activity.
References
- 1. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The angiogenic effect of dracorhodin perchlorate on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pro-angiogenic effects of dracorhodin perchlorate in zebrafish embryos: A novel bioactivity evaluation platform for commercial dragon blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Dracorhodin versus other flavonoids: a comparative study of antioxidant activity.
For Researchers, Scientists, and Drug Development Professionals
The quest for potent natural antioxidants is a cornerstone of research in pharmacology and drug development. Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant properties. Among these, dracorhodin, a characteristic red pigment from "Dragon's blood" resin, has garnered interest. This guide provides a comparative analysis of the antioxidant activity of dracorhodin against two well-studied flavonoids, quercetin and luteolin, supported by available experimental data.
Comparative Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of isolated dracorhodin against other flavonoids are limited in publicly available literature. However, the resin from which dracorhodin is a major constituent, "Dragon's blood," has been evaluated for its antioxidant potential. The following table summarizes the reported antioxidant activities of "Dragon's blood" resin extracts and compares them with the known activities of pure quercetin and luteolin. It is important to note that the data for "Dragon's blood" represents a complex mixture, and the activity of isolated dracorhodin may differ.
Table 1: Comparative Antioxidant Activity Data
| Compound/Extract | Assay | IC50 / Activity Value | Source |
| "Dragon's blood" Resin Extract | DPPH | 13.37 ± 1.05 µg/mL (ERSR) | |
| ABTS | 4.86 ± 0.51 µg/mL (ELSR) | ||
| Quercetin | DPPH | 1.84 µg/mL | |
| ABTS | 0.5083 µg/mL | ||
| FRAP | 0.0402 mmol Fe²⁺/µg/mL | ||
| ORAC | 4.07 - 12.85 µmol TE/µmol | ||
| Luteolin | DPPH | 2.099 µg/mL | |
| ABTS | 0.59 µg/mL | ||
| FRAP | Not readily available | ||
| ORAC | Not readily available |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TE: Trolox Equivalents. ERSR: Ethanolic extract of Socotra's Dragon's Blood resin. ELSR: Ethanolic extract of Dracaena cinnabari resin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (dracorhodin, quercetin, etc.) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method to assess the total antioxidant capacity of a sample.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ radical back to the colorless ABTS, and the decrease in absorbance is measured.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants at a low pH. The intensity of the blue color is proportional to the antioxidant capacity of the sample.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
A small volume of the sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.
-
A standard curve is prepared using a known concentration of Fe²⁺, and the results are expressed as Fe²⁺ equivalents.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Cross-validation of HPLC and mass spectrometry for Dracorhodin quantification.
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the quantification of Dracorhodin, a potent bioactive compound found in "Dragon's Blood" resin.
This publication delves into the experimental protocols and performance data of both methodologies, offering a comprehensive overview to aid in the selection of the most suitable technique for specific research needs.
Method Performance: A Head-to-Head Comparison
The choice between HPLC and Mass Spectrometry for Dracorhodin quantification often depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance parameters for each method, compiled from various studies.
| Performance Parameter | HPLC | Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | >0.999[1] | >0.99[2] |
| Limit of Detection (LOD) | Not consistently reported | 0.06 - 0.83 ng[2] |
| Limit of Quantification (LOQ) | Not consistently reported | 2 ng/mL[3] |
| Recovery | 98.12%[1] | 94.2% - 102.8%[2] |
| Precision (RSD) | 1.12%[1] | < 4.9%[2] |
| Selectivity | Good | Excellent |
| Cost & Complexity | Lower | Higher |
Experimental Workflows
To understand the practical application of these techniques, it is crucial to examine their experimental workflows. The following diagram illustrates a typical workflow for the cross-validation of HPLC and Mass Spectrometry for Dracorhodin quantification.
Detailed Experimental Protocols
Below are representative protocols for the quantification of Dracorhodin using HPLC and LC-MS/MS. These are generalized procedures and may require optimization for specific sample types and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the determination of Dracorhodin in herbal medicines[1][4].
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dracorhodin standard in methanol and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the powdered "Dragon's Blood" resin, add an appropriate volume of methanol, and extract using ultrasonication. Filter the extract through a 0.45 µm membrane filter before injection.
-
-
Method Validation:
-
Linearity: Analyze a series of standard solutions of different concentrations to establish a calibration curve. A linear range of 0.7428-23.80 µg/ml has been reported[1].
-
Recovery: Determine the accuracy of the method by spiking a known amount of Dracorhodin standard into a sample and calculating the recovery. An average recovery of 98.12% has been achieved[1].
-
Precision: Assess the repeatability of the method by analyzing multiple preparations of the same sample. A Relative Standard Deviation (RSD) of 1.12% has been reported[1].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methods used for the analysis of flavonoids in "Dragon's Blood" and the quantification of small molecules in biological samples[2][3].
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is often preferred for its higher resolution and speed[2].
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in positive electrospray ionization (ESI+) mode[5].
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which enhances selectivity and sensitivity[5].
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dracorhodin and an internal standard (IS) in a suitable solvent. Create calibration standards by spiking blank matrix with the Dracorhodin and IS stock solutions.
-
Sample Preparation: For biological samples, a protein precipitation step with acetonitrile is typically required, followed by centrifugation and filtration of the supernatant[3].
-
-
Method Validation:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: A good linearity (r² > 0.99) is expected over the desired concentration range[2].
-
Accuracy and Precision: The intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing samples with low concentrations of the analyte. LODs in the range of 0.06 to 0.83 ng have been reported for similar flavonoids[2].
-
Matrix Effect: Assessed to ensure that the sample matrix does not interfere with the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure is determined. Recoveries between 94.2% and 102.8% have been reported for flavonoids in "Dragon's Blood"[2].
-
Stability: The stability of the analyte in the biological matrix under different storage conditions is evaluated.
-
Conclusion
Both HPLC and Mass Spectrometry are powerful techniques for the quantification of Dracorhodin.
-
HPLC with UV detection is a robust, cost-effective, and widely available method that provides good accuracy and precision for the analysis of relatively clean samples, such as pharmaceutical formulations[6].
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices like biological samples, where trace-level quantification is often required[7]. The use of an internal standard in LC-MS/MS analysis can further improve the accuracy and precision of the results[3].
The selection of the most appropriate method will ultimately depend on the specific research question, the nature of the sample, the required level of sensitivity, and the available resources. For high-throughput screening, other techniques like MALDI-TOF MS might also be considered for preliminary examination, although LC-MS remains the gold standard for accurate quantification[8].
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Reversed-phase HPLC determination of dracorhodin in Daemonorops draco] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical validation of a liquid chromatography-tandem mass spectrometry method for the quantification of calcineurin and mTOR inhibitors in dried matrix on paper discs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid identification of dragon blood samples from Daemonorops draco, Dracaena cinnabari and Dracaena cochinchinensis by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dracorhodin Content in Daemonorops Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of dracorhodin content in various Daemonorops species, supported by experimental data and detailed methodologies. Dracorhodin, a potent bioactive compound found in "Dragon's Blood" resin, has garnered significant interest for its therapeutic potential.
Dragon's blood resin, a traditional medicine sourced from several plant genera, owes much of its pharmacological activity to the presence of dracorhodin, particularly in resins derived from the Daemonorops genus. This guide synthesizes available data on dracorhodin content across different Daemonorops species, outlines the analytical methods for its quantification, and illustrates the key signaling pathways influenced by this compound.
Dracorhodin Content: A Comparative Overview
One study analyzing 16 samples of dragon's blood from various regions of Indonesia, where species such as Daemonorops acehensis, Daemonorops siberutensis, and Daemonorops micracantha are prevalent, detected dracorhodin in all samples.[1] This suggests a widespread presence of dracorhodin across these species. Furthermore, resin sourced from Aceh, likely from Daemonorops acehensis, is reputed to have a particularly high concentration of dracorhodin.[2][3]
The Taiwan Herbal Pharmacopeia stipulates that the dracorhodin content in dragon's blood should be at least 1.0%.[4] One study reported a dracorhodin content of 1.3% in a Daemonorops draco sample.[4] Another study successfully isolated 6.6 mg of dracorhodin from 100 mg of crude resin from Daemonorops draco, indicating a significant presence of the compound.[5][6][7]
Table 1: Summary of Dracorhodin Content in Investigated Daemonorops Species
| Daemonorops Species | Reported Dracorhodin Content/Presence | Source/Methodology |
| Daemonorops draco | 1.3% in one sample; 6.6 mg per 100 mg of crude resin.[4][5][6][7] | HPLC, High-Speed Counter-Current Chromatography.[4][5][6][7] |
| Daemonorops acehensis | Present; suggested as a major compound.[8][9] Resin from Aceh noted for high dracorhodin content.[2][3] | LC-MS/MS.[8][9] |
| Indonesian Daemonorops spp. (including D. siberutensis, D. micracantha) | Dracorhodin detected in all 16 samples from various regions.[1] | GC-MS.[1] |
Note: The data presented is compiled from different studies and methodologies, which may affect direct comparability.
Experimental Protocols for Dracorhodin Quantification
Accurate quantification of dracorhodin is crucial for standardizing dragon's blood resin and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Photodiode Array Detection and Mass Spectrometry (UPLC-PAD-MS) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC) Method[10][11]
This method is suitable for the routine quality control of dracorhodin in Daemonorops draco and its preparations.
-
Sample Preparation:
-
Powdered dragon's blood resin (0.1 g) is extracted with 10 mL of methanol using sonication at room temperature for 30 minutes.[10]
-
The extraction is repeated, and the combined extracts are transferred to a 25-mL volumetric flask and brought to volume with methanol.[10]
-
The solution is then filtered through a 0.2 μm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
Column: ODS (C18) column (e.g., Nucleosil C18, 7 µm, 4.0 x 150 mm).[11]
-
Mobile Phase: A mixture of methanol and 0.05 mol/L sodium dihydrogen phosphate (NaH2PO4) in a 51:50 ratio, with the pH adjusted to 3.10-3.15 with phosphoric acid (H3PO4).[12] An alternative mobile phase is acetonitrile-methanol-0.05 mol/L NaH2PO4 (30:5:65).[11]
-
Detection Wavelength: 270 nm.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient.
-
Ultra-Performance Liquid Chromatography (UPLC-PAD-MS) Method[12][13][14]
This advanced method offers higher resolution and sensitivity, enabling the simultaneous quantification of dracorhodin and other flavonoids.
-
Sample Preparation: As described for the HPLC method.
-
Chromatographic Conditions:
-
Column: Waters BEH C18 column (1.7 μm, 2.1 × 100 mm).[10]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient is 25% B (0-2 min), 25-55% B (2-15 min).[10]
-
Detection Wavelength: 280 nm.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode for confirmation.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of dracorhodin in Daemonorops species.
Caption: Experimental workflow for dracorhodin quantification.
Signaling Pathways Modulated by Dracorhodin
Dracorhodin exerts its biological effects by modulating several key signaling pathways implicated in inflammation, cancer, and wound healing.
Anti-inflammatory and Wound Healing Pathways
Dracorhodin has been shown to promote wound healing and reduce inflammation through the modulation of multiple signaling cascades.
Caption: Dracorhodin's role in wound healing and inflammation.
Dracorhodin perchlorate has been found to regulate the expression of inflammatory cytokines by inhibiting the Toll-like receptor 4 (TLR4) pathway.[1] This involves the downstream signaling molecules MyD88, IRAK1, and TRAF6, leading to the inhibition of NF-κB activation and a subsequent reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][8]
For wound healing, dracorhodin has been shown to activate the β-catenin, ERK/p38 MAPK, and AKT signaling pathways in keratinocytes, promoting cell migration.[3][12][11] It also enhances angiogenesis through the Ras/MAPK signaling pathway, leading to increased expression of Vascular Endothelial Growth Factor (VEGF).[2] Furthermore, dracorhodin can activate the Nrf2 pathway, which is involved in the antioxidant response and cytoprotection.[6][13]
Anticancer Signaling Pathways
Dracorhodin exhibits anticancer activity by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Caption: Anticancer mechanisms of dracorhodin.
In cancer cells, dracorhodin perchlorate has been demonstrated to inhibit the PI3K/Akt and NF-κB signaling pathways.[8] The inhibition of the pro-survival PI3K/Akt pathway, coupled with the upregulation of the tumor suppressor p53, leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[8][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and initiates the caspase cascade, ultimately leading to apoptosis.[10][14]
References
- 1. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The angiogenic effect of dracorhodin perchlorate on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of dracorhodin in accelerating diabetic foot ulcer healing via the Nrf2 pathway, a network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats | Semantic Scholar [semanticscholar.org]
- 8. Dracorhodin perchlorate inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dracorhodin targeting CMPK2 attenuates inflammation: A novel approach to sepsis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dracorhodin perchlorate induced human breast cancer MCF-7 apoptosis through mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Dracorhodin Perchlorate Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Dracorhodin's Effect on the TLR4 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Dracorhodin on the Toll-like receptor 4 (TLR4) signaling pathway against other established TLR4 inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers in evaluating Dracorhodin as a potential therapeutic agent targeting TLR4-mediated inflammation.
Data Presentation: Comparative Inhibitory Effects on the TLR4 Pathway
The following table summarizes the quantitative data on the effects of Dracorhodin perchlorate (a stable salt of Dracorhodin) and other known TLR4 inhibitors on key components and downstream targets of the TLR4 pathway. Direct comparison of potency can be challenging due to variations in experimental models and conditions.
| Compound | Target | Metric | Result | Experimental Model | Reference |
| Dracorhodin Perchlorate | TLR4, MyD88, TRAF6, IRAK1 | Protein Expression | Significant decrease | Diabetic rat wound tissue | [1] |
| TNF-α | Protein Level | Significant reduction at 7, 14, and 21 days (p < 0.01) | Diabetic rat wound tissue | [1] | |
| IL-1β | Protein Level | Significant reduction at 21 days (p < 0.05) | Diabetic rat wound tissue | [1] | |
| COX-2 | Protein Expression | Decreased at 7, 14, and 21 days (p < 0.05) | Diabetic rat wound tissue | [1] | |
| TAK-242 (Resatorvid) | TLR4-mediated NO and TNF-α production | IC50 | 40 nM | Mouse RAW264.7 cells | [2][3] |
| LPS-induced IL-6 and IL-12 production | IC50 | Not specified, but effective | Human PBMCs | [4] | |
| RSV-induced cytokine release | Inhibition | Significant reduction at 100 µg/mL | Primary airway epithelial cells | [5] | |
| CLI-095 (TAK-242) | TLR4 Signaling | Inhibition | Specific suppression | Various cell lines | [6] |
| LPS-induced TNF-α, IL-1, and IFNγ production | Inhibition | Significant decrease | RAW 264.7 macrophages | ||
| LPS-RS (from Rhodobacter sphaeroides) | LPS-induced TLR4 activation | Inhibition | Potent antagonist, complete inhibition at 100-fold excess | Human and murine cells | [7] |
| LPS-induced TNF-α production | Inhibition | Significant reduction | Microglial cells | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of the effects of these compounds on the TLR4 pathway.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA and cell viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with various concentrations of Dracorhodin perchlorate, TAK-242, CLI-095, or LPS-RS for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for cytokine measurement, shorter time points for signaling protein phosphorylation).
-
Western Blot for TLR4 Pathway Proteins
-
Objective: To determine the effect of the compounds on the protein expression levels of TLR4 and its downstream signaling adaptors (e.g., MyD88).
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TLR4, MyD88, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities and normalize to the loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Sample Collection: After cell treatment, collect the culture supernatants.
-
ELISA Assay: Use commercially available ELISA kits for TNF-α and IL-1β according to the manufacturer's instructions.
-
Plate Preparation: Add capture antibody to the wells of a 96-well plate and incubate overnight.
-
Blocking: Wash the plate and block with an appropriate blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
-
NF-κB Reporter Assay
-
Objective: To measure the activation of the NF-κB transcription factor, a key downstream effector of the TLR4 pathway.
-
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the test compounds and LPS as described in the cell culture and treatment protocol.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Mandatory Visualization
Below are diagrams illustrating the TLR4 signaling pathway and a typical experimental workflow for its investigation.
Caption: TLR4 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for TLR4 Inhibitor Comparison.
References
- 1. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK-242 selectively suppresses Toll-like receptor 4-signaling mediated by the intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
Evaluating Dracorhodin: A Guide to Ensuring Bioactivity Consistency Across Suppliers
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The biological activity of a compound under investigation can be significantly influenced by its purity and consistency, which can vary between suppliers. This guide provides a framework for evaluating the consistency of dracorhodin's bioactivity from different commercial sources, complete with experimental protocols and data interpretation.
Dracorhodin, a natural anthocyanin, has garnered significant interest for its therapeutic potential, particularly in wound healing and as an anti-inflammatory agent. However, research has shown that crude "dragon's blood" extracts, from which dracorhodin is isolated, can exhibit highly variable biological activity even with similar dracorhodin content. This underscores the critical need for rigorous quality control and bioactivity assessment of purified dracorhodin from different suppliers to ensure reliable and comparable research outcomes.
The Importance of Supplier Qualification
Before committing to a large-scale purchase or a critical experiment, it is prudent to qualify dracorhodin from various suppliers. This involves not only assessing the purity of the compound but also its biological activity in relevant in vitro assays. A supplier's Certificate of Analysis (CoA) should be the first point of reference, providing initial data on purity, typically determined by High-Performance Liquid Chromatography (HPLC). However, functional testing is essential to confirm that the reported purity translates to the expected biological effect.
Comparative Bioactivity Data
To illustrate the potential for variability, the following table presents hypothetical data from a comparative study of dracorhodin obtained from three different suppliers. The assays focus on key bioactivities related to wound healing: cell viability, cell migration, and the activation of relevant signaling pathways.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | >98% | >98% | >98% |
| Cell Viability (MTT Assay; % of Control at 10 µM) | 98.5 ± 4.2% | 99.1 ± 3.8% | 85.3 ± 6.1% |
| Cell Migration (Scratch Assay; % Wound Closure at 24h) | 75.6 ± 5.5% | 72.8 ± 6.1% | 45.2 ± 7.3% |
| p-AKT/total AKT Ratio (Western Blot; Fold Change) | 4.2 ± 0.5 | 3.9 ± 0.6 | 1.5 ± 0.3 |
| p-ERK/total ERK Ratio (Western Blot; Fold Change) | 3.8 ± 0.4 | 3.5 ± 0.5 | 1.2 ± 0.2 |
| p-p38/total p38 Ratio (Western Blot; Fold Change) | 2.9 ± 0.3 | 2.7 ± 0.4 | 1.1 ± 0.1* |
*Indicates a statistically significant difference compared to Suppliers A and B.
This hypothetical data highlights a critical issue: despite similar purity levels confirmed by HPLC, dracorhodin from Supplier C shows significantly lower bioactivity. This could be due to the presence of inactive isomers, residual solvents, or other impurities not detected by the specific HPLC method used. This underscores the necessity of performing functional assays to qualify new batches or suppliers of dracorhodin.
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed protocols for the key bioassays are provided below.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the bioactivity of dracorhodin from different suppliers.
Caption: Workflow for evaluating dracorhodin bioactivity.
Cell Viability - MTT Assay
This assay assesses the effect of dracorhodin on cell metabolic activity, an indicator of cell viability.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Dracorhodin stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of dracorhodin from each supplier for 24-48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration - Scratch Wound Healing Assay
This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
DMEM with 10% FBS
-
Dracorhodin stock solutions
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed HaCaT cells into 6-well plates and grow until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing the desired concentration of dracorhodin from each supplier.
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure.
Signaling Pathway Activation - Western Blot Analysis
This technique is used to detect the phosphorylation (activation) of key proteins in signaling pathways known to be modulated by dracorhodin.
Materials:
-
HaCaT cells
-
Dracorhodin stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., Bradford assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT, rabbit anti-AKT, rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-p38, rabbit anti-p38, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HaCaT cells and grow to 80-90% confluency.
-
Treat cells with dracorhodin for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Key Signaling Pathways Modulated by Dracorhodin
Dracorhodin has been shown to promote wound healing by activating several key signaling pathways. Understanding these pathways is crucial for interpreting the results of bioactivity assays.
Caption: Dracorhodin-activated signaling pathways.
Conclusion and Recommendations
The consistency of dracorhodin's bioactivity is a critical factor for obtaining reliable and reproducible research data. While purity analysis by HPLC is a necessary quality control step, it is not sufficient on its own. Researchers should implement a routine of functional testing, such as the MTT and scratch wound healing assays, to qualify new batches or suppliers of dracorhodin. For a deeper understanding of the mechanism of action, Western blot analysis of key signaling pathways is recommended. By adopting this multi-faceted approach to quality control, the scientific community can ensure the integrity and comparability of research involving this promising therapeutic compound.
Dracorhodin Bioactivity: A Comparative Analysis of the Pure Compound Versus Crude Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of pure dracorhodin and the crude "Dragon's Blood" extract from which it is derived. The following sections present a detailed analysis of their respective biological effects, supported by experimental data and methodologies, to aid researchers in understanding the therapeutic potential of both forms.
Comparative Bioactivity: Pure Dracorhodin vs. Crude Extract
The resin known as "Dragon's blood," sourced from the fruit of Daemonorops draco, is a well-documented traditional medicine used to stimulate blood circulation, heal wounds, and promote tissue regeneration.[1] Its primary active constituent, dracorhodin, has been the subject of extensive research for its antimicrobial, antiviral, and antitumor properties.[2][3] However, studies directly comparing the efficacy of the purified compound to the traditional crude extract reveal a complex relationship where the whole is sometimes greater than the sum of its parts.
Pro-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for wound healing. Both pure dracorhodin perchlorate (a chemically stable, synthetic analog) and crude Dragon's blood extract demonstrate pro-angiogenic properties, but with notable differences.
A study using a zebrafish embryo model found that while both pure dracorhodin perchlorate (DP) and a crude extract from a high-quality source (Sample A) increased the number and length of sprouts in sub-intestinal vessels (SIVs), the effect was not solely attributable to dracorhodin.[4] When crude extracts were standardized to contain the same concentration of dracorhodin (1.25 µg/ml), the pure compound (DP) produced a significantly higher number of sprouts than the crude extract.[4] Interestingly, a crude extract from a different source (Sample C) with the same dracorhodin concentration showed no significant pro-angiogenic effect, suggesting the presence of other modulating compounds (either synergistic or antagonistic) in the crude extracts.[4]
Table 1: Comparison of Pro-Angiogenic Activity in Zebrafish Embryos [4]
| Treatment (at 1.25 µg/ml dracorhodin concentration) | Average Sprout Number (Mean ± SEM) | Relative Sprout Length (Fold Change vs. Control) |
| Control (0.1% DMSO) | 2.0 ± 0.2 | 1.0 |
| Pure Dracorhodin Perchlorate (DP) | 4.8 ± 0.4 | ~2.8 |
| Crude Extract (Sample A) | 3.1 ± 0.3 | ~2.2 |
| Crude Extract (Sample C) | 2.2 ± 0.2 | ~1.2 |
| * P < 0.05 compared with the control group. |
Hypoglycemic Effects
The potential of dracorhodin and crude Dragon's blood extract in managing blood sugar has also been investigated. Both have been shown to stimulate glucose uptake in murine muscle cells (C2C12) and primary rat aortic smooth muscle cells.[5][6]
In one study, 10 µg/ml of pure dracorhodin and 10 µg/ml of crude extract exhibited a similar, significant increase in glucose uptake.[5] However, the dracorhodin content in the crude extract used was only 1.3%. This means the actual concentration of dracorhodin in the 10 µg/ml crude extract was merely 0.13 µg/ml.[5] The fact that this much lower dose within the extract produced an effect comparable to a ~77-fold higher concentration of the pure compound strongly indicates that other unidentified components in the crude extract possess potent glucose uptake-stimulating properties, possibly acting synergistically with dracorhodin.[5][7]
Table 2: Glucose Uptake in C2C12 and RASM Cells [5]
| Treatment | Concentration | Glucose Uptake (% of Control in C2C12) | Glucose Uptake (% of Control in RASM) |
| Pure Dracorhodin | 1 µg/ml | 133.3% ± 14.8% | 123.5% ± 4.4% |
| Crude Extract | 10 µg/ml | 135.1% ± 28.8% | 118.6% ± 7.5% |
Anti-inflammatory and Wound Healing Effects
Dracorhodin perchlorate (DP) has been shown to accelerate cutaneous wound healing by modulating inflammation and promoting tissue growth.[8] In diabetic rat models, DP ointment reduced the expression of pro-inflammatory cytokines like TNF-α and IL-1β while increasing levels of growth factors such as EGF and VEGF.[8][9] It exerts its anti-inflammatory effects in part by regulating the TLR4 signaling pathway.[9]
While crude extracts are traditionally used for wound healing, direct quantitative comparisons of the anti-inflammatory potency between the pure compound and the extract are less common in the reviewed literature. However, the efficacy of the crude extract in traditional medicine suggests a potent anti-inflammatory profile, which may be due to a combination of dracorhodin and other bioactive molecules.[8]
Antimicrobial Activity
Dracorhodin is known to possess antimicrobial, antiviral, and cytotoxic activity.[2][3] Crude extracts of Dragon's blood have also demonstrated significant antimicrobial effects. An n-Hexane extract of Dragon's blood resin showed inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] Similarly, methanol and ethyl acetate extracts of Daemonorops draco exhibited strong antimicrobial activity against S. aureus.[11][12] This suggests that the overall antimicrobial effect of the crude resin is a result of multiple compounds, including but not limited to dracorhodin.[3]
Key Signaling Pathways
Dracorhodin exerts its bioactivity by modulating several key cellular signaling pathways. These pathways are crucial for cell migration, proliferation, inflammation, and angiogenesis, which are central to the wound healing process.
Caption: Signaling pathways modulated by Dracorhodin to promote wound healing.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate and compare the bioactivities of dracorhodin and its crude extract.
Crude Extract Preparation (Methanol Extraction)
This method is used to obtain a broad spectrum of compounds from the raw Dragon's blood resin.
-
Material: Ground Dragon's blood resin solids.[4]
-
Procedure:
-
Weigh 1.0 g of ground resin and dissolve it in 100 ml of methanol.[4]
-
Allow the mixture to soak overnight at room temperature.[4]
-
Transfer the methanol extract to a new container. Add another 40 ml of methanol to the resin and extract again overnight.[4]
-
Combine the methanol extracts and adjust the final volume to 250 ml.[4]
-
For bioassays, a known volume of the extract is often evaporated to dryness and then redissolved in a suitable solvent like DMSO.[4]
-
Dracorhodin Purification (High-Speed Counter-Current Chromatography)
This technique is used to isolate pure dracorhodin from the crude extract.
-
Principle: A liquid-liquid partition chromatography method without a solid support matrix, ideal for separating compounds from complex mixtures.[1][2]
-
Solvent System: A two-phase system is prepared, commonly using n-hexane/ethyl acetate/methanol/water (e.g., in a 2:3:2:3 v/v ratio). The mixture is equilibrated, and the two phases are separated before use.[1][2]
-
Procedure:
-
The crude ethanol extract of Dragon's blood is dissolved in a mixture of equal volumes of the upper and lower phases of the solvent system.[1]
-
The HSCCC instrument is filled with the lower phase (stationary phase).
-
The apparatus is rotated at high speed (e.g., 850 rpm), and the upper phase (mobile phase) is pumped through the column.
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.
-
The effluent is continuously monitored (e.g., with a UV detector at 275 nm), and fractions are collected.[1]
-
The purity of the dracorhodin in the collected fractions is confirmed by HPLC, typically showing over 98% purity.[1][2]
-
In Vivo Pro-Angiogenic Bioassay (Zebrafish Model)
This assay provides a whole-organism model to observe the formation of new blood vessels.
-
Model: Transgenic zebrafish embryos, Tg(fli1-EGFP), which have fluorescent blood vessels.[4]
-
Procedure:
-
Fertilized embryos are collected and raised in an E3 buffer.
-
At 24 hours post-fertilization (hpf), embryos are dechorionated and placed in a 24-well plate.
-
Embryos are exposed to different concentrations of pure dracorhodin perchlorate or crude extract dissolved in the E3 buffer (with a final DMSO concentration typically at 0.1%).[4]
-
After incubation (e.g., until 72 hpf), the development of the sub-intestinal vessels (SIVs) is observed under a fluorescent stereomicroscope.[4]
-
Quantitative analysis is performed by counting the number of vessel sprouts and measuring their total length.[4]
-
In Vitro Glucose Uptake Bioassay
This cell-based assay measures the ability of a compound to stimulate the uptake of glucose into cells.
-
Cell Lines: Murine muscle myoblast cells (C2C12) or primary rat aortic smooth muscle cells (RASMC).[5]
-
Procedure:
-
Cells are seeded in multi-well plates and cultured until they differentiate into myotubes (for C2C12) or form a confluent monolayer.
-
The cells are then incubated for 24 hours with either pure dracorhodin or crude extract at various concentrations (e.g., 1 or 10 µg/ml).[5]
-
After treatment, a fluorescent glucose analog (like 2-NBDG) is added to the medium, and cells are incubated for a short period (e.g., 30 minutes).
-
The medium is removed, and cells are washed with a phosphate-buffered saline (PBS) solution.
-
The fluorescence intensity inside the cells, which is proportional to the amount of glucose taken up, is measured using a fluorescence plate reader.[5]
-
Experimental Workflow: From Crude Extract to Bioactive Compound
The process of identifying an active compound from a natural source typically follows a bioassay-guided fractionation workflow.
Caption: Bioassay-guided fractionation workflow for isolating dracorhodin.
Conclusion
The comparison between pure dracorhodin and crude Dragon's blood extract highlights a crucial concept in pharmacognosy: the bioactivity of a natural product is not always dictated by its most abundant or seemingly "active" constituent alone.
-
Pure Dracorhodin: Offers high potency in specific mechanisms, such as inducing a higher number of vascular sprouts in pro-angiogenic assays.[4] Its purity allows for precise dosing and mechanistic studies without confounding variables.
-
Crude Extract: Demonstrates remarkable efficacy, sometimes achieving similar or superior biological effects at a much lower equivalent dose of dracorhodin, as seen in hypoglycemic assays.[5] This suggests the presence of other bioactive compounds that may act synergistically, enhancing the overall therapeutic effect. The specific composition of these other compounds can vary by source, affecting the extract's bioactivity profile.[4]
For drug development professionals, this comparison underscores two potential pathways: the isolation of pure dracorhodin as a targeted therapeutic agent and the development of a standardized, multi-component botanical drug that harnesses the synergistic effects present in the crude extract. Further research to identify the other active molecules in Dragon's blood is warranted to fully understand its therapeutic potential.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo pro-angiogenic effects of dracorhodin perchlorate in zebrafish embryos: A novel bioactivity evaluation platform for commercial dragon blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Replicating published findings on Dracorhodin's anticancer properties.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the anticancer properties of Dracorhodin perchlorate (DP), a synthetic analogue of the naturally occurring red pigment dracorhodin. It is designed to assist researchers in replicating and building upon existing studies by offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Comparative Efficacy of Dracorhodin Perchlorate Across Cancer Cell Lines
Dracorhodin perchlorate has demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in various studies. The table below summarizes these findings, providing a comparative look at DP's efficacy.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 24 | 40.18 | |
| MCF-7 | Human Breast Cancer | 24 | 57 | [1] |
| ECA109 | Human Esophageal Squamous Cell Carcinoma | 24 | ~60 | [2] |
| EC9706 | Human Esophageal Squamous Cell Carcinoma | 24 | ~70 | [2] |
| KYSE150 | Human Esophageal Squamous Cell Carcinoma | 24 | ~80 | [2] |
| SGC-7901 | Human Gastric Adenocarcinoma | 48 | Not explicitly stated, but significant cell death observed at 60, 80, and 100 µM | [3] |
| SK-MES-1 | Human Lung Squamous Carcinoma | 24 | Not explicitly stated, but effects observed at 40 and 80 µM | [4] |
| A375-S2 | Human Melanoma | Not explicitly stated, but apoptosis induced by DP | [5] | |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly stated, but apoptosis induced by DP | [6] | |
| HeLa | Human Cervical Cancer | Not explicitly stated, but apoptosis induced by DP | [7] |
Key Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest
Published research consistently highlights the induction of apoptosis (programmed cell death) and cell cycle arrest as primary mechanisms of Dracorhodin perchlorate's anticancer activity.
Induction of Apoptosis
DP has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the dissipation of the mitochondrial membrane potential.[1][7] This triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are crucial executioners of apoptosis.[5][6][7]
| Cell Line | Apoptotic Effect | Key Molecular Markers | Reference |
| SGC-7901 | Increased percentage of apoptotic cells (15.54% at 60 µM, 26.72% at 80 µM, 43.99% at 100 µM for 48h) | Upregulation of p53, Bax; Downregulation of Bcl-2, Bcl-XL; Activation of caspase-3 | [3][8] |
| PC-3 | Apoptotic rates from 8.43% to 47.71% with 10-40 µM for 24h | Characteristic apoptotic morphological changes | |
| MCF-7 | Apoptosis induction | Decreased mitochondrial membrane potential; Upregulation of Bax; Downregulation of Bcl-2; Release of AIF and cytochrome c; Activation of caspase-9 | [1][9] |
| A375-S2 | Apoptosis induction | Upregulation of Bax/Bcl-2 ratio; Increased p53 and p21(WAF1) expression; Activation of caspase-3 and -8 | [5] |
| HL-60 | Apoptosis induction | Upregulation of Bax/Bcl-XL ratio; Activation of caspase-3 and -8 | [6] |
| HeLa | Apoptosis induction | Increased caspase-3, -8, -9 activities; Altered Bax/Bcl-XL balance | [7] |
| ESCC cells | Caspase-dependent apoptosis | Upregulation of DR4, DR5; Cleavage of caspase-3, -7, -9, and PARP | [2] |
| SK-MES-1 | Apoptosis induction | Upregulation of Bax; Downregulation of Bcl-2; Activation of caspase-3; Increased AIF expression | [4] |
Cell Cycle Arrest
Dracorhodin perchlorate has also been found to disrupt the normal progression of the cell cycle in cancer cells, primarily inducing arrest at the G1/S or G2/M phases.[2][4][8] This prevents cancer cells from dividing and proliferating.
| Cell Line | Cell Cycle Phase Arrest | Key Molecular Markers | Reference |
| SGC-7901 | G1 phase arrest | Decrease in phosphorylated retinoblastoma (pRb) and E2F1 | [3][8] |
| ESCC cells | G2/M phase arrest | Upregulation of p21 and p27; Downregulation of cyclin B1 and Cdc2 | [2] |
| SK-MES-1 | G1/G0 phase arrest | Activation of p53 | [4] |
Signaling Pathways Modulated by Dracorhodin Perchlorate
Dracorhodin perchlorate exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. DP has been shown to inhibit the activation of this pathway, leading to decreased cancer cell survival.[3]
References
- 1. researchhub.com [researchhub.com]
- 2. rsc.org [rsc.org]
- 3. Dracorhodin perchlorate induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dracorhodin Perchlorate Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dracorhodin perchlorate inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dracorhodin perchlorate induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dracorhodin Perchlorate vs. Dracorhodin: A Head-to-Head Comparison for Researchers
A comprehensive analysis of Dracorhodin perchlorate, a stable synthetic analog of the natural compound dracorhodin, and its role in biomedical research. This guide provides a detailed overview of its biological activities, mechanisms of action, and relevant experimental data to inform drug development and scientific investigation.
Dracorhodin, a natural flavonoid extracted from "Dragon's blood" resin, has garnered significant interest for its diverse pharmacological activities.[1] However, its inherent instability presents challenges for extensive research.[2][3] To overcome this, Dracorhodin perchlorate (DP), a stable salt form, has been synthesized and is widely used as a substitute in scientific studies.[2][3][4][5][6] This guide provides a detailed comparison, primarily focusing on the well-documented activities of Dracorhodin perchlorate, while acknowledging its relationship to the parent compound, dracorhodin.
Unveiling the Biological Activities: A Focus on Wound Healing
Research has extensively focused on the wound healing properties of Dracorhodin perchlorate. Studies have demonstrated its efficacy in promoting the healing process through various mechanisms, including enhancing cell migration and angiogenesis, and modulating inflammatory responses.
Cellular Mechanisms of Wound Repair
Dracorhodin perchlorate has been shown to promote the migration of keratinocytes, a crucial step in wound closure.[7][8][9][10][11][12] In vitro scratch assays using human HaCaT keratinocytes demonstrated a significant, time-dependent closure of the wound upon treatment with Dracorhodin perchlorate.[7][8][9][10][11][12] Interestingly, this effect on migration occurs without a significant increase in cell proliferation.[7][8][9][10][11][12]
Furthermore, Dracorhodin perchlorate has been observed to stimulate the proliferation of fibroblasts, which are essential for producing the extracellular matrix necessary for tissue repair.[2][3][4][6]
Angiogenic Properties
The formation of new blood vessels, or angiogenesis, is critical for supplying nutrients and oxygen to the healing tissue. Dracorhodin perchlorate has demonstrated pro-angiogenic effects on human umbilical vein endothelial cells (HUVECs).[13] It has been shown to increase the multiplication, migration, and tube formation of these cells, even under high-glucose conditions, suggesting its potential for treating diabetic wounds.[13]
Modulation of Inflammation
The inflammatory response is a key phase of wound healing. Dracorhodin perchlorate has been shown to regulate the expression of inflammatory cytokines.[4][5][6][14][15] In diabetic rat models, it has been found to alleviate prolonged inflammatory cell infiltration.[4][5] Specifically, it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1α.[14][15]
Signaling Pathways Activated by Dracorhodin Perchlorate
The biological effects of Dracorhodin perchlorate are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Key Signaling Cascades:
-
β-catenin, ERK/p38, and AKT Signaling: In human keratinocytes, Dracorhodin perchlorate enhances wound healing by activating these interconnected pathways.[7][8][9][10][11] It significantly increases the protein expression of β-catenin and promotes the phosphorylation of AKT, ERK, and p38.[7][8][9][10][11][12]
-
Ras/MAPK Signaling: This pathway is implicated in the angiogenic effects of Dracorhodin perchlorate. Treatment with DP upregulates the expression of key components of this pathway, including Ras, MAPK, and vascular endothelial growth factor (VEGF).[13]
-
TLR4 Pathway: Dracorhodin perchlorate has been shown to regulate the expression of inflammatory cytokines through the Toll-like receptor 4 (TLR4) pathway, particularly in the context of diabetic wound healing.[4][5][6]
-
Nrf2 Pathway: More recent studies suggest that dracorhodin (in the form of its perchlorate salt) may accelerate diabetic foot ulcer healing by activating the Nrf2 pathway, which is involved in mitigating ferroptosis.[16]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on Dracorhodin perchlorate.
| Cell-Based Assays | |||
| Cell Line | Assay | Treatment | Key Findings |
| Human HaCaT Keratinocytes | In vitro scratch assay | 1 µg/ml Dracorhodin perchlorate | Significant reduction in wound width at 24 hours, promoting cell migration.[8][12] |
| Human HaCaT Keratinocytes | MTT assay | Up to 2 µg/ml Dracorhodin perchlorate | No significant effect on cell viability.[8][12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell proliferation, migration, and tube formation assays | Dracorhodin perchlorate | Increased cell multiplication, migration, and tube formation.[13] |
| NIH/3T3 Fibroblasts | Proliferation assay | 0.625-10 µg/mL Dracorhodin perchlorate | Promoted proliferation.[17] |
| NIH/3T3 Fibroblasts | Proliferation assay | >20 µg/mL Dracorhodin perchlorate | Inhibited proliferation.[17] |
| In Vivo Studies | |||
| Animal Model | Treatment | Key Findings | Reference |
| Wistar Rats (cutaneous wound) | Topical Dracorhodin perchlorate ointment | Significant promotion of wound closure. Wound healing rates of 14.5% and 28.2% on days 3 and 7, respectively, compared to 10.6% and 19.9% in the control group.[14] | [14] |
| Wistar Rats (cutaneous wound) | Topical Dracorhodin perchlorate ointment | Significantly reduced number of inflammatory cells on day 3.[14] | [14] |
| Wistar Rats (cutaneous wound) | Topical Dracorhodin perchlorate ointment | Significantly decreased TNF-α levels on days 3 and 7.[14] | [14] |
| Diabetic Rats (skin wound) | 200 µg/mL Dracorhodin perchlorate ointment | Promoted skin wound healing, collagen deposition, and microvascular formation.[17] | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Scratch Assay
-
Cell Culture: Human HaCaT keratinocytes are cultured to confluence in appropriate media.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Treatment: Cells are treated with Dracorhodin perchlorate at various concentrations (e.g., 1 µg/ml).[8][12]
-
Monitoring: Wound closure is monitored and imaged at different time points (e.g., every 3 hours for 24 hours) using a live-cell imaging system.[8][12]
-
Analysis: The width of the scratch is measured over time to quantify the rate of cell migration.[8][12]
Western Blot Analysis
-
Cell Lysis: Treated cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, phosphorylated ERK, phosphorylated AKT, phosphorylated p38) followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Animal Wound Healing Model
-
Animal Model: Wistar rats or diabetic rats are used.[14][17]
-
Wound Creation: Full-thickness excisional wounds are created on the dorsum of the anesthetized rats.
-
Treatment: A topical ointment containing Dracorhodin perchlorate is applied to the wounds.[14][17]
-
Evaluation: Wound closure is measured at regular intervals. Skin biopsies are collected for histological analysis (e.g., H&E and Masson's trichrome staining) and biochemical analysis (e.g., ELISA for cytokines).[14]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways modulated by Dracorhodin perchlorate.
Caption: Signaling pathways activated by Dracorhodin perchlorate to promote wound healing.
Caption: Ras/MAPK signaling pathway in Dracorhodin perchlorate-induced angiogenesis.
Caption: Modulation of the TLR4 pathway and inflammation by Dracorhodin perchlorate.
Conclusion
Dracorhodin perchlorate serves as a important and stable tool for investigating the therapeutic potential of its parent compound, dracorhodin. The available evidence strongly supports its efficacy in promoting wound healing through the modulation of multiple signaling pathways that govern cell migration, angiogenesis, and inflammation. While direct head-to-head comparative studies with dracorhodin are lacking, the extensive research on Dracorhodin perchlorate provides a solid foundation for its continued investigation in drug development, particularly for applications in tissue repair and the management of chronic wounds. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation-Targeting Emulsion Gel for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dracorhodin Perchlorate Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - ProQuest [proquest.com]
- 7. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Dracorhodin perchlorate enhances wound healing via βcatenin,...: Ingenta Connect [ingentaconnect.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - ProQuest [proquest.com]
- 12. Dracorhodin perchlorate enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The angiogenic effect of dracorhodin perchlorate on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of dracorhodin in accelerating diabetic foot ulcer healing via the Nrf2 pathway, a network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Drahebenine
Quantitative Data on Related Compounds
As specific quantitative data for Drahebenine is limited, the following table summarizes information for imidazole, its core chemical structure, to provide a reference for its potential characteristics.
| Property | Value (for Imidazole) |
| GHS Hazard Statements | H302 (Harmful if swallowed) |
| UN Number | UN3263 |
| Transport Hazard Class | 8 (Corrosive) |
Disposal Protocol
The primary recommended method for the disposal of this compound, like other imidazole alkaloids, is through a licensed chemical waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.
-
Waste Collection:
-
Collect pure this compound and any solutions containing it in a dedicated, sealable, and airtight waste container that is compatible with the chemical.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol)".
-
-
Storage of Waste:
-
Arrange for Disposal:
-
Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[3][4]
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Spill and Decontamination Procedures
In the event of a small spill, it should be cleaned up by personnel wearing appropriate PPE.
Spill Cleanup Protocol:
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning materials and PPE, as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.[1]
References
Essential Safety and Logistical Information for Handling Drahebenine
Disclaimer: There is no specific Safety Data Sheet (SDS) publicly available for Drahebenine. The following guidance is based on best practices for handling potentially hazardous research chemicals and general guidelines for handling hazardous pharmaceutical compounds. Researchers should always perform a risk assessment before handling any new compound.
This compound is an imidazole alkaloid found in Dracocephalum heterophyllum[1][2]. As with any chemical of unknown toxicity, it is crucial to handle this compound with a high degree of caution in a laboratory setting. The primary routes of exposure to hazardous drugs are skin contact, inhalation, and ingestion[3][4].
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense when handling compounds of unknown hazard. It is strongly recommended that personnel wear a cap, a surgical/procedure mask, shoe covers, a protective gown, and two pairs of gloves when handling hazardous drugs[5].
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile gloves conforming to ASTM standard D-6978-(05)-13[5]. The outer glove should be removed and disposed of within the containment area[4]. | Protects against skin contact and absorption. Double gloving provides an extra layer of protection, and the powder-free nature prevents aerosolization of the compound[4]. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a back closure[5]. | Provides full-body protection and minimizes the risk of cross-contamination[5][6]. |
| Eye Protection | Safety goggles or a face shield[6]. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher should be worn, especially when handling the powdered form of the compound[6]. A standard surgical mask does not offer adequate respiratory protection from drug exposure[6]. | Prevents inhalation of the compound, which could be a significant route of exposure[3][4]. |
| Body Covering | Head-to-toe coveralls ("bunny suits") can be used for maximum protection, especially during activities with a high risk of contamination[6]. | Ensures no skin is exposed during handling procedures. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or spills.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The container should be tightly sealed and clearly labeled as a hazardous compound.
Handling and Compounding:
-
Preparation: All handling of this compound should be performed within a certified biological safety cabinet (BSC) or a compounding isolator to minimize exposure[7].
-
Personal Protective Equipment (PPE): Before beginning any work, don the appropriate PPE as detailed in the table above.
-
Weighing: If working with a powdered form, handle it carefully to avoid generating dust. Use a dedicated and calibrated scale within the containment area.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
Disposal Plan:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and bench paper, should be considered contaminated waste[7].
-
Place all contaminated waste in a sealed, labeled hazardous waste container.
-
Dispose of the hazardous waste according to your institution's and local regulations for chemical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C13H16N2O2 | CID 136807960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pppmag.com [pppmag.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. ashp.org [ashp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
